molecular formula C5H6ClN3 B1592472 2-Chloropyridine-3,5-diamine CAS No. 5632-81-5

2-Chloropyridine-3,5-diamine

Cat. No.: B1592472
CAS No.: 5632-81-5
M. Wt: 143.57 g/mol
InChI Key: XNABPUPJEZQSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridine-3,5-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABPUPJEZQSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622605
Record name 2-Chloropyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-81-5
Record name 2-Chloropyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-3,5-diamine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyridine-3,5-diamine, a substituted pyridine derivative, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a chlorinated pyridine ring with two amino groups, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its handling, reactivity, and applications for researchers, scientists, and drug development professionals. The strategic placement of the chloro and amino substituents allows for selective functionalization, a key attribute for the construction of targeted therapeutic agents and crop protection chemicals.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in various chemical reactions.

PropertyValueSource(s)
CAS Number 5632-81-5[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
Appearance Beige to coffee-colored powder[1]
Melting Point 122-132 °C[1]
Boiling Point (Predicted) 403.6 ± 40.0 °C at 760 mmHg[2]
Purity ≥ 98% (HPLC)[1]

Expert Insight: The relatively high melting point indicates a stable crystalline solid at room temperature, simplifying handling and weighing operations. The predicted boiling point suggests low volatility under standard conditions. It is recommended to store this compound at 0-8°C to maintain its long-term stability.[1]

Spectroscopic and Crystallographic Analysis

A thorough understanding of the spectroscopic and crystallographic characteristics of this compound is essential for its unambiguous identification and for elucidating its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 4.99 (br s, 2H, NH₂): This broad singlet corresponds to the two protons of one of the amino groups.

  • δ 5.55 (br s, 2H, NH₂): This second broad singlet is attributed to the protons of the other amino group.

  • δ 6.69 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): A doublet representing one of the aromatic protons on the pyridine ring.

  • δ 7.21 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): The other aromatic proton on the pyridine ring appears as a doublet.

¹³C NMR (100.6 MHz, DMSO-d₆):

  • δ 116.58 (CₐᵣᵧₗH)

  • δ 118.38 (Cₐᵣᵧₗ)

  • δ 131.32 (Cₐᵣᵧₗ)

  • δ 131.66 (CₐᵣᵧₗH)

  • δ 147.10 (Cₐᵣᵧₗ)

Expert Interpretation: The presence of two distinct broad singlets in the ¹H NMR spectrum for the amino protons suggests that they may have different chemical environments or are undergoing exchange. The coupling constant of 2.3 Hz for the aromatic protons indicates a meta-relationship. The ¹³C NMR spectrum shows five distinct signals for the pyridine ring carbons, consistent with the proposed structure.

Crystallographic Data

X-ray crystallography reveals that the this compound molecule is nearly planar. The two amino groups are slightly twisted out of the plane of the pyridine ring to minimize intramolecular interactions between the amino hydrogen atoms. In the crystalline state, the molecules are organized into spiral hydrogen-bonded columns with offset face-to-face π-stacking.

Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by the interplay of its three functional groups: the chloro substituent and the two amino groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino groups can act as nucleophiles or be further functionalized. This versatile reactivity makes it a key building block in the synthesis of various heterocyclic compounds.

A primary application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a wide range of biological activities.

Synthetic Workflow: Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines from this compound typically involves a condensation reaction with an α-haloketone. The general workflow is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound condensation Condensation/ Cyclization This compound->condensation alpha_haloketone α-Haloketone alpha_haloketone->condensation imidazopyridine Substituted Imidazo[1,2-a]pyridine condensation->imidazopyridine Formation of heterocyclic core

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-amine

This protocol provides a representative example of the use of this compound in the synthesis of a substituted imidazo[1,2-a]pyridine.

Materials:

  • This compound

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add ethanol as the solvent.

  • To the stirred solution, add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expert Note: The choice of the α-haloketone is crucial in determining the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring. The reaction conditions, such as solvent and temperature, may need to be optimized for different substrates to achieve the best yield and purity.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 5632-81-5), a precautionary approach to handling is imperative. The safety information for the closely related compound, 2-chloropyridine, should be considered as a guideline.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Statements for 2-Chloropyridine (to be considered as potential hazards):

  • Harmful if swallowed.

  • Fatal in contact with skin or if inhaled.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • May cause damage to organs through prolonged or repeated exposure.[3][4][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical and spectroscopic properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex heterocyclic scaffolds. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

2-Chloropyridine-3,5-diamine CAS number 52941-65-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloropyridine-3,5-diamine (CAS 52941-65-8): A Strategic Intermediate in Modern Chemistry

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. Its strategic value lies in the orthogonal reactivity of its three substituents: a chloro group at the 2-position, and two amino groups at the 3- and 5-positions. This unique arrangement allows for sequential, site-selective modifications, making it a powerful scaffold for building complex molecular architectures.

The chlorine atom at the 2-position is activated by the electron-withdrawing pyridine ring nitrogen, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and a suitable handle for palladium-catalyzed cross-coupling reactions.[1] The amino groups, conversely, are nucleophilic and can be readily derivatized through acylation, alkylation, or condensation reactions. This guide provides a technical overview of the synthesis, properties, reactivity, and applications of this versatile building block for professionals in drug discovery and chemical development.[2]

Section 2: Physicochemical & Spectroscopic Profile

A precise characterization is fundamental for the effective use of any chemical intermediate. The key properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 52941-65-8-
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [2]
Appearance Beige to coffee colored powder[2]
Melting Point 122-132 °C[2]
Solubility Soluble in many organic solvents (e.g., Methanol, DMF, DMSO); limited solubility in water.General Knowledge
Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a robust spectroscopic profile can be predicted based on analysis of closely related analogs and established principles of NMR and IR spectroscopy.[3][4][5]

ParameterPredicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Rationale & Key Features
¹H NMR (400 MHz, DMSO-d₆)~7.4 ppm (d, 1H, H-6), ~6.5 ppm (d, 1H, H-4), ~5.5 ppm (br s, 2H, NH₂), ~5.0 ppm (br s, 2H, NH₂)The two aromatic protons (H-4 and H-6) appear as doublets due to meta-coupling. The electron-donating amino groups shield these protons, shifting them upfield. The two distinct amino groups would appear as broad singlets, exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)~148 (C-Cl), ~145 (C-NH₂), ~135 (C-NH₂), ~125 (CH), ~110 (CH)Five distinct carbon signals are expected. The carbon bearing the chlorine (C-2) will be significantly downfield. The carbons attached to the amino groups will also be downfield, while the CH carbons will be more shielded.
IR (ATR, cm⁻¹)3400-3200 (N-H stretching), 1640-1600 (N-H scissoring), 1580-1450 (C=C, C=N stretching), ~800 (C-Cl stretching)The primary amine groups will give rise to characteristic sharp peaks in the N-H stretching region. Aromatic ring stretches and the C-Cl stretch provide further structural confirmation.
Mass Spec. (EI)m/z = 143/145 (M⁺/M⁺+2)The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom.

Section 3: Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of this compound initiates from the commercially available precursor, 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2).[6] The core transformation is the simultaneous reduction of the two nitro groups to primary amines.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-3,5-dinitropyridine Reaction Catalytic Hydrogenation (Reduction) Start->Reaction Reagents H₂ (gas) Pd/C (catalyst) Methanol (solvent) Reagents->Reaction Workup Filtration & Concentration (Isolation) Reaction->Workup Product This compound Workup->Product

Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale synthesis. The choice of palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for nitro group reductions without affecting the aryl chloride under standard conditions. Methanol is an excellent solvent for both the starting material and for facilitating hydrogen gas solubility.

Materials:

  • 2-Chloro-3,5-dinitropyridine (1.0 equiv)[7]

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 equiv by weight)

  • Methanol (ACS grade)

  • Hydrogen (H₂) gas supply

  • Celite® or a similar filter aid

  • Parr hydrogenator or a balloon hydrogenation setup

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add 2-Chloro-3,5-dinitropyridine (e.g., 10.0 g, 49.1 mmol).

  • Solvent Addition: Add methanol (e.g., 150 mL) to the vessel and swirl to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst (e.g., 1.0 g).

    • Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable solvent. Wet catalyst is used to mitigate this risk.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and will show a drop in hydrogen pressure as the gas is consumed. Monitor the reaction progress by TLC or LC-MS by periodically (e.g., every 1-2 hours) depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 30 mL) to recover all the product.

    • Trustworthiness Note: It is critical to never allow the filtered catalyst to dry in the air, as it can be pyrophoric. Quench the catalyst pad with water immediately after filtration.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water or purified via flash column chromatography to afford the final product as a crystalline solid.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Reactivity Map

Reactivity_Map cluster_0 This compound mol SNAr S(N)Ar / Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) mol->SNAr C2-Cl Condensation Condensation (e.g., with dicarbonyls) mol->Condensation C3-NH₂ & C5-NH₂ Acylation Acylation / Sulfonylation mol->Acylation C3-NH₂ or C5-NH₂

Key reactive sites on the this compound scaffold.

  • C2-Chloro Group (Electrophilic Site): This position is the primary site for introducing molecular diversity.

    • Nucleophilic Aromatic Substitution (SNAr): The chlorine is readily displaced by a wide range of nucleophiles (O, N, S-based) under basic conditions. The reaction rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[8]

    • Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application. Suzuki coupling with boronic acids introduces new C-C bonds, while Buchwald-Hartwig amination introduces C-N bonds, allowing access to a vast chemical space.[1]

  • C3/C5-Amino Groups (Nucleophilic Sites): These groups are excellent nucleophiles.

    • Condensation Reactions: The diamine motif is ideal for forming fused heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of imidazo[4,5-b]pyridine cores, a privileged structure in medicinal chemistry.

    • Acylation and Sulfonylation: The amino groups react readily with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. Selective mono-functionalization can often be achieved by controlling stoichiometry and reaction conditions.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol illustrates the functionalization at the C2 position, a common strategy in drug development.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-pyridine-3,5-diamine product.

Section 5: Applications in Drug Discovery & Agrochemicals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, and the addition of a second amino group and a chloro handle on the 3,5- and 2-positions, respectively, makes this molecule a highly sought-after intermediate.[2]

  • Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 5 positions can be elaborated to occupy adjacent pockets in the ATP-binding site, enabling the development of potent and selective inhibitors for oncology and inflammatory diseases.

  • CNS Agents: The ability to modulate the polarity and structure via the three functional handles allows for fine-tuning of properties like blood-brain barrier penetration, making this scaffold relevant for developing treatments for neurological disorders.[9]

  • Antiviral and Antibacterial Agents: The diamine functionality is crucial for forming hydrogen bond networks with biological targets like viral proteases or bacterial enzymes. The scaffold has been used to develop novel antibacterial translation inhibitors.

  • Agrochemicals: This compound serves as a key intermediate in synthesizing advanced herbicides and fungicides, where the pyridine core is a common toxophore.[2]

Section 6: Safety, Handling, and Storage

  • Hazard Classification (Anticipated):

    • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be toxic.

    • Skin/Eye Irritation: Expected to be a skin and eye irritant.

    • Sensitization: May cause skin sensitization upon repeated contact.

    • Mutagenicity: Aromatic amines should always be handled as potential mutagens.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.[12]

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are buttoned.

    • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Handling and Storage:

    • Handling: Avoid generating dust. Use only in a well-ventilated area, preferably a fume hood. Wash hands thoroughly after handling.[13]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.[14]

  • Disposal:

    • Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

Section 7: Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity profile provides chemists with precise control over the synthetic process, enabling the efficient construction of complex, high-value molecules. For professionals engaged in the discovery of new pharmaceuticals and agrochemicals, a thorough understanding of this scaffold's properties and potential is essential for accelerating innovation and achieving synthetic goals.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloropyridine-3,5-diamine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1][2] The unique arrangement of its functional groups—a chlorine atom and two amino groups on a pyridine ring—necessitates a multi-faceted analytical approach to unequivocally confirm its chemical structure. This document outlines a logical workflow, detailing the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each section explains the causal relationships behind experimental choices and provides detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of complex aromatic amines.

Introduction: The Analytical Challenge

The precise structural characterization of this compound (CAS No. 5632-81-5) is paramount for its application in research and development.[1][3] The presence of multiple reactive sites and the potential for isomeric impurities demand a rigorous analytical strategy. The primary objectives of this guide are to:

  • Confirm the molecular weight and elemental composition.

  • Identify the key functional groups and their connectivity.

  • Unequivocally determine the substitution pattern on the pyridine ring.

This guide will proceed through a logical sequence of analytical techniques, starting with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify functional groups, and culminating in nuclear magnetic resonance spectroscopy for the definitive assignment of the molecular structure.

Foundational Analysis: Molecular Weight and Formula Confirmation

The first step in the structure elucidation of a novel or synthesized compound is to confirm its molecular weight and elemental composition. Mass spectrometry is the ideal technique for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. It provides both retention time data for purity assessment and mass spectral data for structural information. The electron ionization (EI) mode is typically employed for initial analysis due to its ability to generate reproducible fragmentation patterns.

Trustworthiness: The presence of a chlorine atom provides a distinct isotopic pattern in the mass spectrum, which serves as a self-validating feature. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of roughly 3:1.

Expected Mass Spectrum Data:

ParameterExpected Value
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol [1]
Nominal Mass 143 u
Molecular Ion (M⁺) m/z 143 (for ³⁵Cl)
Isotope Peak (M+2) m/z 145 (for ³⁷Cl)
M⁺ / M+2 Ratio ~3:1

Anticipated Fragmentation Pattern: The fragmentation of aminopyridines in EI-MS often involves the loss of small, stable molecules.[4] For this compound, key expected fragments would arise from the loss of HCN, HCl, and amino groups. The stability of the pyridine ring means that the molecular ion peak should be readily observable.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column is recommended for good separation of aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak and its corresponding M+2 isotope peak, confirming the presence of one chlorine atom.

    • Analyze the fragmentation pattern to identify characteristic losses and compare them with known fragmentation pathways of similar compounds.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: For this compound, the key functional groups to identify are the primary amino groups (N-H) and the aromatic pyridine ring (C=N, C=C). The presence of two primary amino groups should result in characteristic N-H stretching and bending vibrations.

Trustworthiness: The presence of two distinct N-H stretching bands for each primary amine provides a reliable indicator of this functional group. These bands are typically sharp and of medium intensity. The aromatic ring vibrations provide further confirmation of the core structure.

Expected IR Absorption Bands: Based on data from the closely related isomer, 5-chloropyridine-2,3-diamine, the following characteristic absorption bands are expected.[6]

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretching (asymmetric and symmetric)3400 - 3200Medium, Sharp
Aromatic C-H Stretching3200 - 3000Medium
Aromatic C=C and C=N Stretching1640 - 1570Strong
N-H Bending (Scissoring)1650 - 1580Medium
C-N Stretching1335 - 1250Medium-Strong
C-Cl Stretching800 - 600Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H stretches, aromatic C-H and C=C/C=N stretches, N-H bending, and C-N and C-Cl stretches.

    • Compare the obtained spectrum with reference spectra of similar compounds to confirm the presence of the expected functional groups.

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY and HMBC) will be necessary to definitively assign the positions of the substituents on the pyridine ring. The choice of a suitable deuterated solvent, such as DMSO-d₆, is crucial for dissolving the sample and for observing the exchangeable N-H protons.

Trustworthiness: The combination of chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments provides a self-validating dataset. For example, the number of signals in the ¹H and ¹³C NMR spectra will indicate the symmetry of the molecule, while the coupling patterns in the ¹H NMR spectrum will reveal the relative positions of the protons on the ring.

¹H NMR Spectroscopy

Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and two separate signals for the protons of the two non-equivalent amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom and pyridine nitrogen. Based on the analysis of a closely related isomer, 5-chloropyridine-2,3-diamine, the following proton signals are anticipated in DMSO-d₆.[6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~6.7-7.0Doublet~2-31H
H-6~7.2-7.5Doublet~2-31H
3-NH₂~5.0-5.5Broad Singlet-2H
5-NH₂~5.5-6.0Broad Singlet-2H
¹³C NMR Spectroscopy

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145-150
C-3~130-135
C-4~115-120
C-5~130-135
C-6~115-120
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

  • 2D NMR Acquisition (if necessary for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Integrated Approach to Structure Elucidation

The conclusive identification of this compound relies on the synthesis of data from all the aforementioned techniques. The following workflow illustrates this integrated approach:

StructureElucidation cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS GC-MS Analysis MW_Formula Molecular Weight & Formula (C₅H₆ClN₃) Isotopic Pattern (3:1) MS->MW_Formula IR FT-IR (ATR) Analysis Func_Groups Functional Groups (N-H, Aromatic Ring, C-Cl) MW_Formula->Func_Groups Final_Structure Final Structure Confirmation MW_Formula->Final_Structure IR->Func_Groups NMR_1D 1D NMR (¹H, ¹³C) Connectivity Connectivity & Substitution Pattern Func_Groups->Connectivity Func_Groups->Final_Structure NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Connectivity Connectivity->Final_Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that requires the integration of multiple analytical techniques. By following the logical workflow and detailed protocols outlined in this guide—from mass spectrometry for molecular formula determination, to infrared spectroscopy for functional group identification, and finally to nuclear magnetic resonance spectroscopy for definitive structural assignment—researchers can confidently and accurately characterize this important chemical entity. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for its use in further research and development.

References

A Methodological Guide to Determining the Solubility Profile of 2-Chloropyridine-3,5-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Chloropyridine-3,5-diamine is a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its molecular architecture, featuring a pyridine core substituted with two amino groups and a chlorine atom, provides multiple reactive sites for building complex molecules. However, the successful transition of this intermediate from laboratory-scale synthesis to industrial production and formulation hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts reaction kinetics, purification strategies, bioavailability, and formulation options.[2][3][4]

Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's solubility is fundamentally governed by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5] An analysis of the structure of this compound provides the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 3,5-Diamino-2-chloropyridine[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
Appearance Beige to coffee color powder[1]
Melting Point 122-132 °C[1]
CAS Number 5632-81-5[1]

The key structural features influencing solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Amino Groups (-NH₂): The two primary amine groups are strong hydrogen bond donors and acceptors. This feature is expected to confer significant solubility in polar protic solvents (e.g., alcohols, water).

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that adds a degree of lipophilicity and can participate in dipole-dipole interactions.

Based on these features, we can hypothesize that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the solvent polarity decreases.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute_Polarity High Polarity (Pyridine, 2x -NH₂) Solubility Solubility Outcome Solute_Polarity->Solubility favors polar solvents Solute_HBond Strong H-Bonding (Donor & Acceptor) Solute_HBond->Solubility critical interaction Solute_MW Moderate MW (143.58 g/mol) Solute_MW->Solubility influences lattice energy Solvent_Polarity Polarity (Protic vs. Aprotic) Solvent_Polarity->Solubility Solvent_HBond Hydrogen Bonding Capability Solvent_HBond->Solubility Solvent_Dielectric Dielectric Constant Solvent_Dielectric->Solubility

Caption: Key factors influencing the solubility of this compound.

Recommended Solvent Panel for Screening

To build a comprehensive solubility profile, a diverse set of solvents should be selected, representing different classes based on polarity and hydrogen bonding capability. The following table provides a recommended starting panel for screening.

Table 2: Suggested Organic Solvents for Solubility Screening

ClassSolventRationale
Polar Protic MethanolCapable of strong hydrogen bonding; often used in synthesis.
EthanolSimilar to methanol but slightly less polar; common recrystallization solvent.
Isopropanol (IPA)Lower polarity alcohol; useful for assessing solubility trends.
Polar Aprotic Acetonitrile (ACN)High polarity, hydrogen bond acceptor; common in chromatography.
AcetoneGood general solvent with a moderate dipole moment.
Dimethylformamide (DMF)Highly polar solvent, often used to dissolve poorly soluble compounds.[6]
Dichloromethane (DCM)Aprotic solvent of intermediate polarity; widely used in organic synthesis.[7]
Nonpolar TolueneAromatic hydrocarbon, nonpolar; expected to be a poor solvent.
HexaneAliphatic hydrocarbon, very low polarity; establishes baseline insolubility.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[2] The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (as per Table 2)

  • Analytical balance (4-decimal places)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

  • Syringes

  • Pipettes and general laboratory glassware

  • For Gravimetric Analysis: Vacuum oven or nitrogen stream evaporator

  • For Chromatographic Analysis: HPLC-UV system, volumetric flasks, mobile phase solvents

3.2. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh a vial.

    • Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated. A starting point is to add ~50-100 mg of solute for every 1 mL of solvent.

    • Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that are slow to dissolve.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, dry vial. This step is critical to remove all undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis (Simpler, Less Sensitive)

      • Accurately weigh the vial containing the filtered solution. Subtract the initial vial weight to determine the mass of the solution.

      • Gently evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point and the solute's melting point to prevent degradation.[9]

      • Once the solvent is completely removed and a dry residue remains, weigh the vial again.

      • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Method B: Chromatographic/Spectroscopic Analysis (Higher Accuracy)

      • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

      • Make a precise, quantitative dilution of the filtered solution with a suitable solvent (often the mobile phase for HPLC) into a volumetric flask.

      • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from standards of known concentration.

      • Determine the concentration of the solute in the diluted sample from the calibration curve.

3.3. Calculation of Solubility

  • From Gravimetric Analysis:

    • Solubility (mg/mL) = (Mass of dry residue in mg) / (Volume of solvent used in mL)

    • A more accurate value uses the mass of the solvent: Solubility ( g/100g solvent) = (Mass of dry residue in g / Mass of solvent in g) x 100 (Mass of solvent = Mass of solution - Mass of dry residue)

  • From Chromatographic Analysis:

    • Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

start Start prep 1. Preparation Add excess solute to a known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temp for 24-48 hours. prep->equil separate 3. Phase Separation Settle, then filter supernatant with 0.22 µm syringe filter. equil->separate quant 4. Quantification separate->quant grav Method A: Gravimetric Evaporate solvent and weigh the residue. quant->grav Simpler hplc Method B: HPLC Dilute sample and analyze against a calibration curve. quant->hplc More Accurate calc 5. Calculation Determine solubility in mg/mL or mol/L. grav->calc hplc->calc end_node End calc->end_node

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The generated data should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 3: Solubility Data Template for this compound at 25 °C

SolventClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic[Experimental Value][Calculated Value]e.g., Dissolved readily
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
DichloromethanePolar Aprotic[Experimental Value][Calculated Value]e.g., Partially soluble
TolueneNonpolar[Experimental Value][Calculated Value]e.g., Sparingly soluble
HexaneNonpolar[Experimental Value][Calculated Value]e.g., Practically insoluble

Interpretation for Drug Development:

  • High Solubility (e.g., in Methanol, DMF): These solvents are excellent candidates for reaction media where high concentrations of the starting material are desired.

  • Moderate to Low Solubility (e.g., in IPA, DCM): These solvents might be ideal for purification via recrystallization, where the compound is soluble at elevated temperatures but precipitates upon cooling.

  • Insolubility (e.g., in Hexane, Toluene): These are effective anti-solvents, useful for inducing precipitation during purification or work-up procedures.

Conclusion

While direct solubility data for this compound is scarce, a systematic approach based on its molecular structure and established experimental principles can rapidly generate the necessary information. The theoretical framework and detailed protocol provided in this guide equip researchers with the tools to confidently determine the solubility profile of this important intermediate. This data is not merely academic; it is a critical prerequisite for rational process development, enabling the efficient and scalable synthesis, purification, and formulation of next-generation pharmaceuticals and agrochemicals.

References

stability and storage conditions for 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chloropyridine-3,5-diamine

Authored by a Senior Application Scientist

Introduction: The Critical Role of a Versatile Intermediate

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of high-value molecules.[1] Its unique structure, featuring two reactive amino groups and a chlorine atom, makes it an essential building block in the development of novel pharmaceuticals, agrochemicals such as herbicides and pesticides, and advanced materials like specialized polymers and coatings.[1] The successful application of this compound in complex, multi-step syntheses is fundamentally dependent on its purity and stability. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties and Intrinsic Stability

Understanding the inherent chemical and physical properties of this compound is the first step in developing a robust storage and handling strategy. The presence of both electron-donating amino groups and an electron-withdrawing chloro group on the pyridine ring creates a unique electronic environment that dictates its reactivity and stability.

PropertyValueSource
Molecular Formula C₅H₆ClN₃Chem-Impex[1]
Molecular Weight 143.58 g/mol Chem-Impex[1]
Appearance Beige to coffee color powderChem-Impex[1]
Melting Point 101-132 °CChemicalBook, Chem-Impex[1][2]
Purity (Typical) ≥ 98% (HPLC)Chem-Impex[1]
CAS Number 5632-81-5Chem-Impex[1]

The observed color, ranging from beige to coffee, suggests a predisposition to minor degradation, likely through oxidation of the diamino functionalities. While generally stable under recommended conditions, the compound's stability can be compromised by several environmental factors.[1]

Key Factors Influencing Chemical Stability

The long-term stability of this compound is contingent on the stringent control of its environment. The following factors are critical to mitigate potential degradation.

2.1. Temperature Elevated temperatures can accelerate degradation pathways. While some related pyridine compounds are stable at ambient temperature, the presence of two amino groups increases the potential for thermally induced intermolecular reactions.[3][4] Commercial suppliers recommend refrigerated storage.[1]

  • Causality: Heat provides the activation energy for unwanted side reactions, including polymerization and condensation. For diamines, thermal degradation can proceed through intermolecular cyclization or the formation of urea derivatives.[4][5]

2.2. Atmospheric Exposure: Oxygen and Humidity The amino groups in this compound are susceptible to atmospheric oxidation. This process is often autocatalytic and can lead to the formation of colored impurities, compromising the compound's purity and potentially altering its reactivity in subsequent synthetic steps.

Furthermore, substituted pyridines and diamine compounds can be hygroscopic, readily absorbing moisture from the air.[6]

  • Causality:

    • Oxidation: Molecular oxygen can react with the amino groups, leading to the formation of nitroso, nitro, or polymeric impurities. This is a common degradation pathway for aromatic amines.

    • Hydrolysis: While the chloro group on the pyridine ring is relatively stable, absorbed water can act as a nucleophile under certain conditions (e.g., elevated temperature or presence of catalysts), potentially leading to hydrolysis and the formation of hydroxy-pyridine derivatives.

2.3. Light Exposure Aromatic compounds, particularly those with heteroatoms and functional groups like amines and halogens, are often sensitive to photodegradation. Studies on the related compound 2-chloropyridine have shown that it undergoes photodegradation in aqueous solutions, forming various byproducts.[7]

  • Causality: UV radiation provides the energy to excite electrons within the molecule, leading to bond cleavage and the formation of highly reactive radical species. This can initiate a cascade of reactions, resulting in a complex mixture of degradation products.

2.4. Chemical Incompatibilities To prevent violent reactions or catalytic degradation, this compound must be stored separately from incompatible materials.

  • Strong Oxidizing Agents: These can react exothermically with the amino groups, leading to rapid degradation and potentially creating a hazardous situation.[8]

  • Strong Acids: The amino groups are basic and will react with strong acids in an exothermic acid-base neutralization. This can affect the compound's integrity and is a key consideration for its use in synthesis.[9][10]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be inferred from its structure and the behavior of related compounds. Understanding these potential routes is crucial for developing effective analytical methods to monitor stability.

cluster_main Potential Degradation Pathways for this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products A This compound F Oxidized Impurities (e.g., Nitroso, Nitro derivatives) A->F G Photodegradation Products (e.g., Radical species, dimers) A->G H Thermally-Induced Products (e.g., Ureas, Imidazolidinones) A->H I Hydrolysis Product (2-Hydroxy-pyridine-3,5-diamine) A->I B Oxygen (Air) B->F C Light (UV) C->G D Heat D->H E Moisture (H2O) E->I

Caption: Potential degradation pathways initiated by environmental stressors.

Recommended Storage and Handling Protocols

A self-validating system for maintaining the integrity of this compound relies on strict adherence to the following protocols from receipt to final use.

4.1. Optimal Storage Conditions

ParameterRecommendationRationale
Temperature 0-8°CMinimizes thermal degradation and preserves long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amino groups and degradation from atmospheric moisture.[6]
Light Amber, light-proof containerProtects the compound from photodegradation.[7][11]
Container Tightly sealed glass bottleEnsures an inert storage surface and prevents contamination or leakage.[9][11]

4.2. Standard Operating Procedure for Handling

  • Personnel Protection: Always handle the compound within a certified laboratory chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[12]

  • Inert Atmosphere Transfer: For long-term storage or sensitive applications, transfer the compound from the supplier's container inside a glovebox or use standard Schlenk line techniques to maintain an inert atmosphere.

  • Weighing and Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6]

    • Weigh the required amount of solid quickly and efficiently to minimize exposure time to air.

    • Immediately and securely reseal the container, purging with an inert gas if possible before long-term storage.

  • Cleaning: Clean any spills immediately by sweeping up the solid material and placing it into a suitable container for disposal.[8] Avoid generating dust. Provide ventilation.[8]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of a given batch of this compound, a forced degradation study is essential. This involves subjecting the compound to accelerated stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Protocol: HPLC-Based Forced Degradation Analysis

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

    • Control: Keep an unstressed solution at the recommended storage condition (4°C, protected from light).

  • Sample Preparation and Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including the control, using a validated HPLC method with a photodiode array (PDA) detector. A C18 column is often a good starting point for pyridine derivatives.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in MeOH) B Aliquot into Vials A->B C Apply Stress Conditions (Acid, Base, H2O2, Heat, UV) B->C D Incubate / Expose C->D E Neutralize & Dilute Samples D->E F HPLC-PDA Analysis E->F G Data Analysis (% Degradation, Peak Purity) F->G

Caption: Workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and manufacturing. Its stability is primarily influenced by temperature, atmosphere, and light. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (0-8°C) in a tightly sealed, light-proof container under an inert atmosphere—is critical for preserving its purity. By implementing these scientifically grounded procedures, researchers, scientists, and drug development professionals can ensure the reliability of their starting materials, leading to more reproducible and successful experimental outcomes.

References

An In-Depth Technical Guide to 2-Chloropyridine-3,5-diamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal and agricultural chemistry, pyridine scaffolds represent a cornerstone for the development of novel bioactive molecules. Their unique electronic properties and ability to engage in a multitude of chemical transformations make them privileged structures in drug discovery and crop protection. Among the vast family of pyridine derivatives, 2-Chloropyridine-3,5-diamine (CAS 5632-81-5) emerges as a particularly valuable and versatile intermediate. Its trifunctional nature, possessing two nucleophilic amino groups and a reactive chloro substituent, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, grounded in the practical insights of a senior application scientist.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This compound is typically a beige to coffee-colored powder with a melting point in the range of 122-132 °C.[1]

PropertyValueSource
CAS Number 5632-81-5[1][2]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
Appearance Beige to coffee color powder[1]
Melting Point 122-132 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the two amino groups, typically in the range of 3300-3500 cm⁻¹, as well as aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Strategic Approach

The synthesis of polysubstituted pyridines often requires a carefully planned strategy to control regioselectivity. A plausible and efficient synthetic route to this compound involves the reduction of a dinitro precursor, a common and reliable method for the introduction of amino groups onto an aromatic ring.

A key starting material for this synthesis is 2-chloro-3,5-dinitropyridine. This precursor can be prepared through the nitration of 2-chloropyridine. The subsequent reduction of the two nitro groups to amines yields the desired this compound.

Synthesis_Pathway Start 2-Chloropyridine Intermediate1 2-Chloro-3,5-dinitropyridine Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Product This compound Intermediate1->Product Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a well-reasoned, field-proven approach for the synthesis of this compound, drawing upon established methodologies for similar transformations.[4]

Step 1: Synthesis of 2-Chloro-3,5-dinitropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2-chloropyridine to the cooled acid mixture via the dropping funnel, ensuring the temperature does not exceed 10°C. The slow addition is critical to control the exothermic nitration reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide solution, while maintaining a low temperature. The precipitated product, 2-chloro-3,5-dinitropyridine, can be collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloro-3,5-dinitropyridine in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere at room temperature. The reduction of the nitro groups is typically accompanied by a change in the color of the reaction mixture and can be monitored by TLC or HPLC.

  • Catalyst Removal and Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to afford the final product in high purity.

Experimental_Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction s1_1 Charge reactor with HNO₃/H₂SO₄ s1_2 Cool to 0°C s1_1->s1_2 s1_3 Slowly add 2-Chloropyridine s1_2->s1_3 s1_4 Stir at room temperature (Monitor by TLC/HPLC) s1_3->s1_4 s1_5 Quench on ice s1_4->s1_5 s1_6 Neutralize and filter s1_5->s1_6 s1_7 Wash and dry product s1_6->s1_7 s2_1 Dissolve dinitro compound in solvent s1_7->s2_1 2-Chloro-3,5-dinitropyridine s2_2 Add Pd/C catalyst s2_1->s2_2 s2_3 Hydrogenate under H₂ s2_2->s2_3 s2_4 Monitor by TLC/HPLC s2_3->s2_4 s2_5 Filter catalyst s2_4->s2_5 s2_6 Concentrate filtrate s2_5->s2_6 s2_7 Recrystallize product s2_6->s2_7

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The strategic placement of the two amino groups and the chlorine atom on the pyridine ring makes this compound a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

  • Pharmaceutical Development: The amino groups can be readily functionalized to introduce diverse side chains or to form fused heterocyclic systems, which are common motifs in many pharmaceutical agents. The chlorine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups, or it can be displaced by other nucleophiles to further elaborate the molecular structure.

  • Agrochemicals: In the agrochemical industry, this compound is a key building block for the synthesis of herbicides and fungicides.[1][2] The unique substitution pattern of this intermediate allows for the development of targeted treatments that can enhance crop yield and efficiency.

While specific examples of commercial drugs or agrochemicals directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in a variety of patented compounds, indicating its active use in research and development pipelines.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a powerful and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature provides a flexible platform for the creation of diverse chemical libraries for drug discovery and the development of novel agrochemicals. The synthetic route via the reduction of a dinitro precursor offers a reliable and scalable method for its preparation. As the demand for new and effective pharmaceuticals and crop protection agents continues to grow, the importance of key intermediates like this compound in driving chemical innovation is undeniable.

References

potential biological activity of 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloropyridine-3,5-diamine

Abstract

This compound is a substituted pyridine that serves as a highly versatile intermediate in the synthesis of complex organic molecules.[1] Characterized by a pyridine ring functionalized with two amino groups and a reactive chlorine atom, this compound is a critical building block in medicinal chemistry and agrochemical development.[1] Its structural motifs, particularly the diamino-substitution pattern, are capable of mimicking key pharmacophores found in natural bioactive compounds. This guide provides a comprehensive technical overview of the synthesis, known biological activities, and therapeutic potential of derivatives of this compound, with a focus on its role in the development of novel antibacterial agents and kinase inhibitors.

Chemical Synthesis and Properties

The strategic importance of this compound lies in its utility as a scaffold. Its synthesis is typically achieved from more readily available precursors. A common and efficient pathway involves the dinitration of 2-chloropyridine followed by a reduction of the nitro groups to the corresponding amines.

Representative Synthesis Protocol: From 2-Chloro-3,5-dinitropyridine

This protocol outlines the hydrogenation of 2-chloro-3,5-dinitropyridine, a foundational step for producing the diamine scaffold, which is then further modified in multi-step syntheses.[2]

Objective: To synthesize the diamine scaffold via catalytic hydrogenation.

Materials:

  • 2-chloro-3,5-dinitropyridine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen gas (H₂) source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in an appropriate solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Expert Insight: The use of an inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with H₂ (typically 50 psi, but conditions may vary) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical, as residual heavy metals can interfere with subsequent reactions and pose toxicity risks in biological applications.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 2-Chloro-3,5-dinitropyridine dissolve Dissolve in Solvent (MeOH/EtOAc) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ pressure add_catalyst->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate via Rotary Evaporation filter->concentrate end_product Product: this compound concentrate->end_product

Caption: Workflow for the catalytic hydrogenation of 2-chloro-3,5-dinitropyridine.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
CAS Number 22895-32-9
Appearance Off-white to light yellow crystalline solid
Key Functional Groups 2x Amino (-NH₂), 1x Chloro (-Cl), Pyridine Ring

Potential Biological Activities & Therapeutic Applications

The biological potential of this compound stems from its role as a versatile scaffold. The diamino groups provide crucial hydrogen bonding donors, while the chlorine atom serves as a handle for synthetic elaboration, allowing for the creation of diverse chemical libraries.

Antibacterial Activity: Aminoglycoside Mimetics

A significant application of this scaffold is in the development of novel antibacterial agents. Derivatives of the closely related cis-3,5-diaminopiperidine (DAP), which can be synthesized from 2-chloro-3,5-dinitropyridine, have been shown to act as mimetics of 2-deoxystreptamine (2-DOS), the core pharmacophore of aminoglycoside antibiotics.[2]

  • Mechanism of Action: Aminoglycosides function by binding to a specific internal RNA loop within the bacterial ribosome's decoding A-site, leading to inhibition of protein synthesis. The DAP scaffold effectively mimics the cis-1,3-diamine configuration of 2-DOS, which is essential for this RNA recognition.[2] By substituting this complex natural core with a simpler, synthetically accessible scaffold, researchers can rapidly generate novel derivatives with potent antibacterial activity.[2] These DAP-based compounds have demonstrated efficacy as inhibitors of both bacterial translation and growth.[2]

  • Structure-Activity Relationship (SAR): Studies have confirmed that the spatial orientation of the diamino groups is critical for activity. Altering the cis configuration or removing one of the amino groups leads to a complete loss of antibacterial function, validating the hypothesis that the DAP core functions as a true 2-DOS pharmacophore substitute.[2]

Kinase Inhibition

The aminopyridine moiety is a well-established "hinge-binding" motif in the design of protein kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Mechanism of Interaction: The amino group and the pyridine ring nitrogen of the aminopyridine scaffold form key hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

  • Application in Drug Design: this compound provides an excellent starting point for synthesizing kinase inhibitors. The chlorine atom is readily displaced or modified via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to attach larger, functionalized aromatic systems.[3] This modular approach allows for the systematic exploration of chemical space to optimize binding affinity and selectivity for specific kinase targets. For example, complex[1][2][4]triazine-pyridine biheteroaryl compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), demonstrating antiproliferative activity in various tumor cell lines.[3]

Antiproliferative and Agrochemical Potential
  • Anticancer Research: The broader family of chloropyridine derivatives has shown potential in cancer research. For instance, 2-Amino-3,5-dichloropyridine has been reported to inhibit DNA and protein synthesis in cancer cells, suggesting a potential cytostatic or cytotoxic mechanism.[4] This indicates that derivatives of this compound warrant investigation for their antiproliferative effects.

  • Agrochemicals: Beyond pharmaceuticals, this compound is a key intermediate in the synthesis of modern herbicides and pesticides.[1] Its unique structure enables the development of targeted agents that can improve crop yield and protection with high efficiency.[1]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To evaluate the biological activity of novel derivatives synthesized from this compound, a standard Minimum Inhibitory Concentration (MIC) assay is essential.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO vehicle)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain overnight in MHB. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Expert Insight: Standardizing the inoculum density is the most critical step for reproducibility in MIC assays.

  • Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Data Validation: The assay is considered valid if:

    • The negative control wells show no bacterial growth.

    • The positive control wells (no compound) show robust bacterial growth.

    • The MIC of the reference antibiotic falls within its expected quality control range.

MIC Assay Workflow Diagram

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay Workflow prep_bacteria Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_plate Perform 2-fold Serial Dilution of Test Compound in 96-well Plate prep_plate->inoculate add_controls Add Positive (Bacteria only) & Negative (Media only) Controls add_controls->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary: Bioactivity of Related Aminopyridine Derivatives

The following table summarizes the inhibitory concentration of a potent kinase inhibitor derived from a related aminopyridine scaffold, illustrating the therapeutic potential that can be achieved.

Compound IDTargetAssay TypeIC₅₀ ValueReference
Compound 20 CDK1/Cyclin BIn vitro0.021 µM[Synthesis and identification of[1][2][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors](53]

Conclusion and Future Directions

This compound is a high-value chemical intermediate with significant, yet largely untapped, potential in drug discovery and development. Its demonstrated utility as a scaffold for creating potent antibacterial agents and kinase inhibitors highlights its importance for medicinal chemists. The diamino functionality provides a robust anchor for binding to biological targets, while the chloro-substituent offers a versatile point for synthetic diversification.

Future research should focus on:

  • Library Synthesis: Leveraging the reactivity of the chlorine atom to synthesize large, diverse libraries of this compound derivatives using modern cross-coupling techniques.

  • Broad-Spectrum Screening: Evaluating these libraries against a wide range of biological targets, including panels of bacterial and fungal pathogens, various protein kinases, and cancer cell lines.

  • Computational Modeling: Using molecular docking and other computational tools to guide the rational design of new derivatives with enhanced potency and selectivity for specific targets.

By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic agents to address pressing medical needs in infectious disease and oncology.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive guide for the synthesis of 2-Chloropyridine-3,5-diamine, a key intermediate in medicinal chemistry and drug development.[1] This compound serves as a critical building block for various biologically active molecules.[1] The primary synthetic route detailed herein involves the catalytic reduction of 2-Chloro-3,5-dinitropyridine. This method is selected for its efficiency, scalability, and high yield. This guide is intended for researchers, chemists, and drug development professionals with experience in experimental organic chemistry. All procedures should be conducted in a controlled laboratory setting by trained personnel.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is achieved through the chemoselective reduction of the two nitro groups on the pyridine ring of the precursor, 2-Chloro-3,5-dinitropyridine.

Reaction: 2-Chloro-3,5-dinitropyridine → this compound

The core of this transformation is a catalytic hydrogenation reaction. This process involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro functional groups (-NO₂) to primary amine groups (-NH₂).

Mechanism Insight: The reaction proceeds via a surface-mediated mechanism on the palladium catalyst.

  • Adsorption: Both the hydrogen gas (H₂) and the nitro-substituted pyridine substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Reduction: The nitro groups are reduced in a stepwise fashion. This likely involves the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine is formed.[2]

  • Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for further reaction cycles.

The choice of catalyst and hydrogen source is critical. Palladium on carbon is highly effective for nitro group reductions due to its high activity and selectivity.[3] Alternative hydrogen sources, such as ammonium formate or hydrazine, can also be used in a process known as catalytic transfer hydrogenation.[3]

Experimental Design & Workflow

The overall workflow for the synthesis, purification, and validation of this compound is outlined below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Validation prep_reagents Reagent & Glassware Preparation setup_reaction Reaction Assembly (Inert Atmosphere) prep_reagents->setup_reaction dissolve Dissolve Precursor (2-Chloro-3,5-dinitropyridine) setup_reaction->dissolve add_catalyst Add Pd/C Catalyst (Caution: Pyrophoric) dissolve->add_catalyst hydrogenation Introduce H₂ Source (Vigorous Stirring) add_catalyst->hydrogenation monitor Monitor Progress (TLC/LC-MS) hydrogenation->monitor filter_catalyst Filter Catalyst (via Celite pad) monitor->filter_catalyst concentrate Concentrate Filtrate (Rotary Evaporation) filter_catalyst->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize yield Calculate Yield & Purity characterize->yield

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

Reagent / MaterialGradeSupplierCAS NumberNotes
2-Chloro-3,5-dinitropyridineSynthesis Grade (≥99.0%)Sigma-Aldrich2578-45-2Starting material. Highly toxic.
Palladium on Carbon (Pd/C)10 wt. % loading, dryMajor Supplier7440-05-3Catalyst. Potentially pyrophoric when dry.[3]
Ethanol (EtOH)Anhydrous, 200 proofMajor Supplier64-17-5Reaction solvent.
Hydrogen Gas (H₂)High Purity (≥99.99%)Gas Supplier1333-74-0Hydrogen source.
Celite® 545N/AMajor Supplier61790-53-2Filtration aid.
Ethyl Acetate (EtOAc)ACS GradeMajor Supplier141-78-6For TLC and purification.
HexanesACS GradeMajor Supplier110-54-3For TLC and purification.
Dichloromethane (DCM)ACS GradeMajor Supplier75-09-2For extraction/purification.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor Supplier7757-82-6Drying agent.

Safety Precautions:

  • 2-Chloro-3,5-dinitropyridine: Fatal if swallowed (Acute Toxicity Category 2). Causes skin and serious eye irritation. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a certified chemical fume hood.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle in an inert atmosphere or wet with solvent.

  • Hydrogen Gas (H₂): Highly flammable gas. Ensure the reaction setup is free of leaks and perform the reaction in a well-ventilated area away from ignition sources.

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale. For larger scales, reagent quantities and reaction vessel sizes should be adjusted accordingly.

5.1 Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3,5-dinitropyridine (203.5 mg, 1.0 mmol).

  • Add anhydrous ethanol (20 mL) to dissolve the starting material.

  • The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free atmosphere. This step is crucial to prevent catalyst deactivation and potential side reactions.

5.2 Catalytic Hydrogenation

  • Under a positive flow of inert gas, carefully add 10% Palladium on carbon (20 mg, ~10 mol% Pd on a weight basis). Causality: The catalyst loading is a critical parameter; 10 wt. % is a standard starting point for efficient nitro reductions.[3]

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas (typically to 1 atm using a balloon, or 50 psi for a Parr shaker apparatus) and begin vigorous stirring. Causality: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas) to maximize the reaction rate.

  • Allow the reaction to proceed at room temperature.

5.3 Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Prepare a TLC eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • To sample, briefly stop stirring, vent the H₂, and quickly withdraw a small aliquot via syringe under an inert gas counterflow.

  • Spot the reaction mixture against the starting material on a TLC plate. The reaction is complete when the starting material spot (Rf typically higher) is completely consumed and a new, more polar product spot (Rf typically lower) appears. The reaction time is typically 2-6 hours.

5.4 Work-up and Purification

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Prepare a small plug of Celite® in a fritted glass funnel. Causality: Filtering through Celite is a standard and effective method to remove the fine Pd/C catalyst particles, which would otherwise contaminate the product.[3]

  • Carefully filter the reaction mixture through the Celite pad, washing the pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it carefully with water.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to yield pure this compound.

Characterization and Validation

The identity and purity of the final product must be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to light yellow crystalline solid
Melting Point 62-65 °C (for precursor)
¹H NMR Spectrum consistent with the diamine structure
Mass Spec (MS) [M+H]⁺ = 144.02
Purity (HPLC/GC) ≥98%
Yield Typically >90%

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Inactive catalyst, insufficient H₂, poor stirring.Use fresh catalyst, check H₂ source and connections, increase stirring speed.
Low Yield Product loss during work-up, incomplete reaction.Ensure thorough washing of the Celite pad, extend reaction time, re-verify reaction completion.
Product Contamination Incomplete removal of catalyst, side products.Ensure careful filtration. Re-purify the product via chromatography or recrystallization.

References

The Strategic Utility of 2-Chloropyridine-3,5-diamine in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, pyridine-fused heterocycles represent a class of compounds with immense therapeutic and functional potential.[1][2] Their rigid, planar structures are adept at interacting with biological targets, making them privileged scaffolds in drug discovery.[2] Central to the construction of these valuable molecules are versatile building blocks that enable efficient and modular synthetic strategies. 2-Chloropyridine-3,5-diamine has emerged as a key intermediate, prized for its dual amino functionalities and the strategic placement of a reactive chlorine atom, which together offer a powerful handle for the elaboration of complex heterocyclic systems.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of imidazopyridines and triazolopyridines, two classes of heterocycles with significant pharmacological relevance.

The Chemical Versatility of this compound

This compound is a trifunctional reagent whose reactivity is dictated by the interplay of its constituent groups. The vicinal diamino arrangement on the pyridine core is primed for cyclocondensation reactions with a variety of electrophiles to forge five-membered heterocyclic rings. The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for transition-metal-catalyzed cross-coupling reactions.[4] This trifecta of reactivity allows for a multi-dimensional approach to molecular design, enabling both the construction of the heterocyclic core and its subsequent functionalization.

Synthesis of Imidazo[4,5-b]pyridines: A Gateway to Bioactive Molecules

Imidazo[4,5-b]pyridines, as structural analogues of purines, have garnered significant attention for their potential to modulate a wide array of biological targets.[5][6] The synthesis of this scaffold from this compound can be efficiently achieved through condensation with aldehydes or their synthetic equivalents.

Workflow for the Synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines

G A This compound C Reaction Vessel (Ethanol, Reflux) A->C B Aromatic Aldehyde (R-CHO) B->C D Oxidative Cyclization C->D Iodine (catalyst) or Sodium Metabisulfite E 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridine D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for the synthesis of 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridines.

Protocol 1: Iodine-Catalyzed Synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines

This protocol leverages the mild oxidative properties of iodine to facilitate the cyclization and subsequent aromatization of the intermediate Schiff base.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (anhydrous)

  • Iodine

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add the substituted aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of iodine (0.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.

EntryAldehydeProductYield (%)
1Benzaldehyde6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine85
24-Methoxybenzaldehyde6-Chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine82
34-Nitrobenzaldehyde6-Chloro-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine78

Yields are representative and may vary depending on the specific substrate and reaction scale.

Rationale: The iodine acts as a mild oxidizing agent to facilitate the dehydrogenation of the initially formed imidazoline intermediate to the aromatic imidazopyridine. This method is advantageous due to its operational simplicity and the use of an inexpensive and readily available catalyst.

Synthesis of Triazolo[4,5-b]pyridines: Building Blocks for Diverse Applications

Triazolopyridines are another important class of fused heterocycles with a broad spectrum of biological activities.[7] The synthesis of 6-chloro-[1][5][8]triazolo[4,5-b]pyridine from this compound can be achieved through diazotization followed by intramolecular cyclization.

Workflow for the Synthesis of 6-Chloro-1H-[1][5][9]triazolo[4,5-b]pyridine

G A This compound C Reaction Vessel (Aqueous HCl, 0-5 °C) A->C B Sodium Nitrite (NaNO2) B->C D Diazotization C->D E Intramolecular Cyclization D->E F 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine E->F G Purification (Filtration/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the synthesis of 6-chloro-1H-[1][5][8]triazolo[4,5-b]pyridine.

Protocol 2: Synthesis of 6-Chloro-1H-[1][5][9]triazolo[4,5-b]pyridine

This protocol involves the classical approach of diazotization of an aromatic amine followed by an intramolecular cyclization to form the triazole ring.

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-1H-[1][5][8]triazolo[4,5-b]pyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

ProductYield (%)
6-Chloro-1H-[1][5][8]triazolo[4,5-b]pyridine90

Yield is representative and may vary.

Rationale: The acidic conditions protonate the amino groups, and the addition of sodium nitrite generates nitrous acid in situ. One of the amino groups is diazotized to form a diazonium salt, which then undergoes intramolecular electrophilic attack by the adjacent amino group, followed by tautomerization to yield the stable triazole ring.[9]

Future Directions and Applications

The 6-chloro-substituted imidazopyridine and triazolopyridine scaffolds synthesized from this compound are not merely final products but versatile intermediates for further chemical exploration. The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols detailed in this application note provide robust and efficient methods for the construction of imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. The strategic positioning of the chloro, and diamino functionalities offers a powerful platform for the development of novel therapeutics and functional materials. By understanding and leveraging the unique reactivity of this starting material, researchers can accelerate the discovery and development of next-generation chemical entities.

References

Application Notes and Protocols: 2-Chloropyridine-3,5-diamine as a Foundational Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. Among the vast array of functionalized pyridines, 2-Chloropyridine-3,5-diamine emerges as a particularly versatile and powerful building block.[1] Its trifunctional nature, featuring a reactive chlorine atom at the C2 position and two nucleophilic amino groups at the C3 and C5 positions, provides a rich platform for the synthesis of complex, polycyclic heterocyclic systems.[1] These systems are often designed to mimic endogenous purines, enabling them to interact with a wide range of biological targets, including kinases, which are pivotal in cancer therapy and other disease areas.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of this compound. We will explore the causality behind its reactivity, provide validated protocols for its key transformations, and illustrate its role in the synthesis of pharmacologically relevant molecules.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 5632-81-5--INVALID-LINK--
Molecular Formula C₅H₆ClN₃--INVALID-LINK--
Molecular Weight 143.58 g/mol --INVALID-LINK--
Appearance Beige to coffee colored powder--INVALID-LINK--
Melting Point 122-132 °C--INVALID-LINK--
Storage Conditions Store at 0-8°C--INVALID-LINK--

Safety and Handling: As with all chlorinated and aminated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The Chemical Logic of Reactivity: A Trifunctional Hub

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr).[3] The chlorine atom at the C2 position is therefore highly susceptible to displacement by a variety of nucleophiles. Concurrently, the amino groups at the C3 and C5 positions offer sites for acylation, alkylation, and participation in cyclization reactions.

This differential reactivity allows for a stepwise and controlled functionalization of the pyridine ring, a critical aspect in the construction of complex molecular architectures.

Reactivity_of_2_Chloropyridine_3_5_diamine cluster_reactions Key Transformations cluster_products Pharmaceutical Scaffolds This compound This compound S_N_Ar Nucleophilic Aromatic Substitution (SNA_r_) This compound->S_N_Ar at C2-Cl Buchwald_Hartwig Buchwald-Hartwig Amination This compound->Buchwald_Hartwig at C2-Cl Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling at C2-Cl Cyclization Cyclization Reactions This compound->Cyclization via -NH2 groups Kinase_Inhibitors Kinase Inhibitors S_N_Ar->Kinase_Inhibitors Buchwald_Hartwig->Kinase_Inhibitors Other_Bioactives Other Bioactive Compounds Suzuki_Coupling->Other_Bioactives Antimicrobials Antimicrobial Agents Cyclization->Antimicrobials Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: This compound Aryl/Heteroaryl Amine Base (e.g., NaOtBu) start->reagents catalyst Add Catalyst System: Pd Source (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) reagents->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: Dilution, Washing, Drying monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product: 2-Arylamino-pyridine- 3,5-diamine purify->product

References

Application Notes and Protocols for 2-Chloropyridine-3,5-diamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloropyridine-3,5-diamine in Agrochemical Innovation

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of modern agrochemicals.[1] Its unique molecular architecture, featuring two reactive amino groups and a strategically positioned chlorine atom, offers synthetic chemists a versatile platform for constructing complex and biologically active molecules.[1] The presence of these multiple reactive sites allows for a diverse range of chemical transformations, making it an essential intermediate in the development of novel herbicides, fungicides, and other crop protection agents designed to enhance agricultural productivity and efficiency.[1]

The pyridine scaffold is a well-established privileged structure in agrochemical design, present in numerous commercially successful products.[2][3] The introduction of the chloro and diamino functionalities in this compound significantly influences its chemical reactivity and the biological activity of its derivatives. The amino groups can be readily diazotized, acylated, or used in condensation reactions, while the chlorine atom can be displaced through nucleophilic substitution, providing multiple avenues for molecular elaboration. This application note provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of a key agrochemical scaffold: pyridylsulfonamides. A representative, detailed protocol for the synthesis of a pyridylsulfonamide intermediate is provided to illustrate the practical application of this versatile starting material.

Core Application: Synthesis of Pyridylsulfonamide Scaffolds for Herbicides

A significant application of this compound is in the synthesis of pyridine sulfonamides. This class of compounds is a key component of many sulfonylurea and related herbicides, which are known for their high efficacy at low application rates and their selective mode of action, primarily through the inhibition of the acetolactate synthase (ALS) enzyme in susceptible plants. The diamino configuration of this compound allows for the selective transformation of one amino group into a sulfonamide, while the other remains available for further derivatization, a crucial step in the synthesis of the final herbicidal molecule.

Synthetic Strategy: From Diamine to Sulfonamide

The overall synthetic strategy involves a two-step process:

  • Diazotization and Sulfonation: One of the amino groups of this compound is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. This Sandmeyer-type reaction is a classic and reliable method for introducing the sulfonyl chloride functionality onto an aromatic ring.

  • Sulfonamide Formation: The resulting pyridine sulfonyl chloride is then reacted with an appropriate amine to form the desired sulfonamide. The choice of amine in this step is critical as it will ultimately define the spectrum of activity and crop selectivity of the final herbicide.

This synthetic route is highly adaptable and can be used to generate a library of diverse pyridylsulfonamides for screening and optimization in agrochemical research.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-sulfamoylpyridine-3-amine: A Key Herbicide Intermediate

This protocol details the synthesis of a representative pyridylsulfonamide intermediate from this compound.

Reaction Scheme:

G cluster_0 Step 1: Diazotization and Sulfonation cluster_1 Step 2: Amination start This compound reagents1 NaNO₂, HCl, SO₂, CuCl₂ intermediate 2-Chloro-5-chlorosulfonylpyridin-3-amine start->intermediate reagents1->intermediate Sandmeyer Reaction reagents2 NH₃ (aq) product 2-Chloro-5-sulfamoylpyridine-3-amine intermediate->product reagents2->product Sulfonamide Formation

References

Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of Substituted 2-Aminopyridine-3,5-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, multi-substituted aminopyridines are critical pharmacophores that grant desirable physicochemical properties and biological activity. The Buchwald-Hartwig amination has emerged as a premier method for constructing C–N bonds, offering a broad substrate scope and functional group tolerance where traditional methods fail.[1][2] This document provides an in-depth guide to the successful Buchwald-Hartwig amination of 2-Chloropyridine-3,5-diamine, a challenging yet valuable substrate for building complex molecular architectures in drug discovery.

This application note moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind critical parameter selection, addresses the unique challenges posed by this electron-rich and potentially chelating substrate, and provides a robust, field-tested protocol designed for reproducibility and high-yield outcomes.

The Catalytic Heart of the Reaction: Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] A comprehensive understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages:

  • Oxidative Addition: An active, low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of the pyridine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[5][6]

  • Reductive Elimination: The final, bond-forming step where the new C–N bond is created, yielding the desired arylamine product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_label Oxidative Addition pd0->oa_label oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex deprot_label Amine Coordination & Deprotonation oa_complex->deprot_label amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex re_label Reductive Elimination amido_complex->re_label oa_label->oa_complex re_label->pd0 product Ar-NR'R'' re_label->product Product Out deprot_label->amido_complex hx_base Base-H⁺X⁻ deprot_label->hx_base Byproduct arx Ar-Cl arx->oa_label + amine HNR'R'' amine->deprot_label + base Base base->deprot_label +

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for Aminating this compound

The title substrate presents a unique constellation of challenges that must be addressed through careful selection of the catalyst system, base, and reaction conditions.

Substrate-Specific Challenges
  • Low Reactivity of Aryl Chlorides: The C–Cl bond is significantly stronger and less readily undergoes oxidative addition compared to C–Br or C–I bonds.[7][8] This necessitates a highly active catalyst system.

  • Electron-Rich System: The two diamine groups (-NH₂) donate significant electron density to the pyridine ring, further deactivating the C–Cl bond towards oxidative addition.

  • Catalyst Inhibition: The pyridine nitrogen and the two amino groups are Lewis basic and can act as competing ligands, coordinating to the palladium center and inhibiting catalytic activity.[7][9] This is a primary failure mode for heteroaromatic substrates.

The Catalyst System: Palladium Source and Ligand Choice

The success of this transformation hinges on the ligand. For challenging, electron-rich heteroaryl chlorides, bulky and electron-rich monodentate biaryl phosphine ligands are the undisputed state-of-the-art.[9][10]

  • Why Bulky, Electron-Rich Ligands?

    • Electron-Donating Power: The rich electronics of the ligand enhance the electron density on the palladium(0) center, promoting the difficult oxidative addition step with the C-Cl bond.

    • Steric Hindrance: The bulkiness of the ligand creates a coordinatively unsaturated palladium center that accelerates the rate of reductive elimination. It also prevents the formation of inactive catalyst dimers and discourages the binding of inhibitory pyridine nitrogen.[1][4]

  • Recommended Ligands:

    • RuPhos: Often a top performer for amination of pyridines due to its steric bulk and electron-rich character.

    • BrettPhos: Particularly effective for coupling with primary amines, often providing high selectivity for mono-arylation.[2]

    • XPhos: A highly versatile and robust ligand, effective for a wide range of aryl halides, including heteroaryl chlorides.[9][11]

  • Palladium Pre-catalysts: To ensure the reliable formation of the active Pd(0) species, the use of well-defined pre-catalysts (e.g., RuPhos Pd G3, XPhos Pd G3) is strongly recommended over mixing a Pd(II) source like Pd(OAc)₂ with a ligand, as the latter can be unreliable.[7][12]

The Role of the Base: More Than a Proton Sponge

The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile.[5][6]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.

    • Sodium tert-butoxide (NaOtBu): The most common and effective base for these transformations. Its strength is sufficient to deprotonate a wide range of amines.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, particularly for substrates with base-sensitive functional groups, although careful handling is required.[2][5]

  • Why Not Weaker Bases? Weaker bases like K₂CO₃ or Cs₂CO₃ are generally insufficient to facilitate the deprotonation step efficiently with aryl chlorides, leading to slow or incomplete reactions.[6][12] The choice of a strong base is integral to driving the catalytic cycle forward.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a representative secondary amine. The principles are broadly applicable to other amine nucleophiles.

Experimental_Workflow start Start setup Reagent & Glassware Setup (Dry Schlenk Tube, Stir Bar) start->setup inert Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) setup->inert charge Charge Solids (Diamine, NaOtBu, Pre-catalyst) inert->charge add_liquids Add Liquids via Syringe (Anhydrous Toluene, Morpholine) charge->add_liquids react Heat Reaction (100-110 °C with Vigorous Stirring) add_liquids->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup (Cool, Quench, Extract) monitor->workup purify Purification (Flash Column Chromatography) workup->purify analyze Analysis & Characterization (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents
ReagentMW ( g/mol )Amount (mmol)EquivalentsCatalyst Loading
This compound143.581.01.0-
Morpholine87.121.21.2-
RuPhos Pd G3 Pre-catalyst838.440.020.022 mol%
Sodium tert-butoxide (NaOtBu)96.101.41.4-
Anhydrous Toluene-~3.0 mL-~0.3 M
Step-by-Step Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (144 mg, 1.0 mmol), RuPhos Pd G3 (16.8 mg, 0.02 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality Check: Adding the solid reagents first under ambient conditions is efficient. The pre-catalyst is air-stable, simplifying setup.[7]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere.

    • Causality Check: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to reaction failure.[10] A rigorous inerting procedure is non-negotiable.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (~3.0 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

    • Causality Check: Anhydrous solvent is critical as water can hydrolyze the base and interfere with the catalytic cycle.[10]

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Causality Check: Higher temperatures are typically required to promote the oxidative addition of the less reactive aryl chloride.[5]

  • Monitoring: Monitor the reaction progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (~5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure a rigorously inert atmosphere.2. Use NaOtBu or LHMDS.3. Increase temperature to 110-120 °C. Consider switching to a higher-boiling solvent like dioxane.
Hydrodehalogenation Reductive dehalogenation side reaction, where the chlorine is replaced by hydrogen.This can be ligand-dependent. Screen alternative bulky ligands like XPhos or BrettPhos. Ensure the amine is of high purity.[4]
Formation of Side Products 1. Reaction with the existing -NH₂ groups.2. Base-mediated decomposition.1. Use a slight excess of the amine nucleophile (1.1-1.2 equiv).2. Ensure the reaction is not overheated or run for an excessive amount of time.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but highly achievable transformation. Success is predicated on a rational approach that directly confronts the substrate's inherent reactivity challenges. The strategic use of modern, bulky biaryl phosphine ligands in conjunction with well-defined palladium pre-catalysts and a strong, non-nucleophilic base is paramount. The protocol and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this powerful reaction for the synthesis of complex, high-value aminopyridine derivatives.

References

Application Notes and Protocols for the Synthesis of Pyrido[3,2-d]pyrimidine-Based PI3K Inhibitors from 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K Pathway with Novel Pyridopyrimidine Scaffolds

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. The development of small molecule inhibitors targeting the catalytic subunits of PI3K has been a major focus of drug discovery efforts.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent PI3K inhibitors based on a pyrido[3,2-d]pyrimidine scaffold, utilizing the readily available starting material, 2-Chloropyridine-3,5-diamine. While a direct literature precedent for this specific multi-step synthesis is not established, the proposed route is based on well-established and analogous chemical transformations in heterocyclic chemistry and medicinal chemistry. This guide offers a scientifically rigorous and logical approach to the synthesis and evaluation of this promising class of PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: A Key Regulator of Cellular Function

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the promotion of cell survival and proliferation.[2][4]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN->PIP2 PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream Other Substrates mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream Phosphorylation of Downstream Targets

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Proposed Synthesis of Pyrido[3,2-d]pyrimidine-Based PI3K Inhibitors

The following multi-step synthesis outlines a plausible route to a key pyrido[3,2-d]pyrimidine intermediate, which can be further functionalized to generate a library of potential PI3K inhibitors.

Synthesis_Workflow Start This compound Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 2,4-Diamino-8-chloropyrido[3,2-d]pyrimidine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Step2->Intermediate2 Step3 Step 3: Selective N-Arylation/ Amidation Intermediate2->Step3 Final Final PI3K Inhibitor Step3->Final

Figure 2: Proposed Synthetic Workflow.

Part 1: Synthesis of 2,4-Diamino-8-chloropyrido[3,2-d]pyrimidine

Rationale: The initial step involves the construction of the core pyrido[3,2-d]pyrimidine scaffold. A cyclocondensation reaction of the starting diaminopyridine with a suitable C1 synthon, such as guanidine, is a common and effective method for forming the diaminopyrimidine ring.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 6 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent like ethanol or diethyl ether. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent.

Part 2: Suzuki Coupling for C-8 Functionalization

Rationale: The chlorine atom at the C-8 position of the pyrido[3,2-d]pyrimidine core is amenable to palladium-catalyzed cross-coupling reactions. A Suzuki coupling with a variety of boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents, which is a key strategy for modulating potency and selectivity.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 2,4-Diamino-8-chloropyrido[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to obtain the desired C-8 substituted product.

Part 3: Further Functionalization towards Final PI3K Inhibitors

Rationale: The amino groups on the pyrimidine ring can be further functionalized to mimic the structures of known PI3K inhibitors. For instance, selective N-arylation or acylation can introduce moieties that interact with key residues in the PI3K active site.

Protocol (Example: N-acylation):

  • Reaction Setup: Dissolve the C-8 substituted 2,4-diaminopyrido[3,2-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF). Add a base, for example, triethylamine or diisopropylethylamine (2.0 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to yield the final PI3K inhibitor.

Data Presentation: In Vitro Potency of Representative Pyrido[3,2-d]pyrimidine PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrido[3,2-d]pyrimidine-based PI3K inhibitors from the literature to provide context for the expected potency of newly synthesized analogs.

Compound IDPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound S5 -2.82SU-DHL-60.035[5]
Compound 6 3-10---[1][6]
Compound 32 19---[1]

Experimental Protocols for Biological Evaluation

In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3K enzyme activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Protocol:

  • Reagent Preparation: Prepare the PI3K Reaction Buffer, Lipid Substrate (e.g., PIP2), and PI3K enzyme (e.g., PI3Kα) solutions as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).[7] Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle (DMSO), followed by the enzyme/lipid mixture. Initiate the reaction by adding ATP.[7] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

Rationale: A key downstream event of PI3K activation is the phosphorylation of Akt at Serine 473.[8][9] Western blotting allows for the detection and quantification of phosphorylated Akt (p-Akt), providing a direct measure of the inhibitor's ability to block PI3K signaling within a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., with a known PI3K pathway activation) and allow the cells to adhere. Treat the cells with various concentrations of the synthesized PI3K inhibitor for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[8]

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. The ratio of p-Akt to total Akt is used to determine the extent of PI3K pathway inhibition.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust framework for the development of novel pyrido[3,2-d]pyrimidine-based PI3K inhibitors from this compound. The proposed synthesis is grounded in established chemical principles, and the accompanying biological evaluation methods offer reliable means to assess the potency and cellular activity of the synthesized compounds. This guide is intended to empower researchers in their efforts to discover and develop next-generation targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

References

Application Notes and Protocols for the Preparation of Substituted Triazines from 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a strategic approach to the synthesis of substituted pyridotriazines, valuable scaffolds in medicinal chemistry, commencing from the readily available precursor, 2-chloropyridine-3,5-diamine. While a direct, one-pot cyclization to a triazine ring from this starting material is not extensively documented, this protocol outlines a robust and scientifically sound multi-step pathway. This approach leverages well-established organic transformations, providing a logical and adaptable framework for accessing a diverse range of substituted triazine derivatives.

The core of this strategy lies in the differential reactivity of the two amino groups on the pyridine ring. By selectively protecting one amine, the other can be chemically manipulated to facilitate the formation of the triazine ring. Subsequent deprotection and functionalization of the pyridine core offer a versatile platform for generating a library of novel compounds for drug discovery and development programs. Triazine derivatives are of significant interest due to their wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[1][2][3][4]

Theoretical Background and Synthetic Rationale

The synthesis of fused heterocyclic systems, such as pyridotriazines, often requires a strategic and stepwise approach. The inherent challenge in directly converting this compound to a triazine lies in controlling the reactivity of the two nucleophilic amino groups. A one-pot reaction with a reagent intended to form the triazine ring would likely lead to a complex mixture of products, including polymeric materials.

Therefore, a more controlled, multi-step synthesis is proposed. This methodology is underpinned by the following key chemical principles:

  • Selective Protection: To differentiate the two amino groups, a selective monoprotection strategy is employed. Acylation is a common and effective method for protecting amines.[1] The choice of protecting group is critical, as it must be stable under the subsequent reaction conditions and readily cleavable without affecting the newly formed triazine ring.

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[5] This transformation, typically achieved using sodium nitrite in an acidic medium, converts the amino group into an excellent leaving group (N₂) and a reactive electrophilic center, which can then participate in cyclization reactions.[6]

  • Intramolecular Cyclization: The generated diazonium salt can undergo an intramolecular cyclization reaction. In this proposed synthesis, the diazonium group will react with a suitably positioned nucleophile, which is introduced in an earlier step, to form the six-membered triazine ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring provides a handle for further diversification. This halogen can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through a nucleophilic aromatic substitution (SNAr) reaction, allowing for the introduction of a wide range of substituents.[7][8]

This strategic combination of reactions provides a logical and versatile pathway to a variety of substituted pyridotriazines, starting from a simple and commercially available building block.

Experimental Workflow and Protocols

The overall synthetic strategy is depicted in the following workflow diagram:

workflow start This compound step1 Step 1: Selective Monoprotection (Acylation) start->step1 intermediate1 Mono-acylated Intermediate step1->intermediate1 step2 Step 2: Diazotization of the Free Amino Group intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 intermediate3 Pyridotriazinone Core step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution intermediate3->step4 final_product Substituted Triazines step4->final_product

Caption: Proposed synthetic workflow for the preparation of substituted triazines.

Protocol 1: Selective Monoprotection of this compound

This protocol describes the selective acylation of one amino group, a critical step for differentiating the two nucleophilic centers.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the mono-acylated product.

Causality: The use of stoichiometric amounts of the acylating agent at low temperatures favors mono-acylation. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Protocol 2: Diazotization and Intramolecular Cyclization

This protocol details the conversion of the remaining free amino group to a diazonium salt, followed by in-situ cyclization to form the pyridotriazinone ring system.

Materials:

  • Mono-acylated intermediate from Protocol 1

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Urea

  • Deionized water

  • Ice

Procedure:

  • Dissolve the mono-acylated intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting material on TLC.

  • To quench any excess nitrous acid, add a small amount of urea until gas evolution ceases.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture and neutralize it carefully with a saturated aqueous sodium bicarbonate solution.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridotriazinone.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: The diazotization is performed at low temperatures to prevent the premature decomposition of the diazonium salt. The subsequent heating provides the necessary energy for the intramolecular cyclization to occur.

Protocol 3: N-Alkylation/Arylation of the Pyridotriazinone

This protocol describes the deprotection of the acylated amine and subsequent functionalization.

Materials:

  • Pyridotriazinone from Protocol 2

  • Hydrochloric acid (6 M)

  • Sodium hydroxide solution

  • Alkyl or aryl halide

  • Potassium carbonate or other suitable base

  • Dimethylformamide (DMF, anhydrous)

Procedure (Deprotection):

  • Reflux the pyridotriazinone in 6 M hydrochloric acid for 2-4 hours to cleave the acetyl protecting group.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the deprotected pyridotriazinone.

  • Filter the solid, wash with water, and dry.

Procedure (N-Alkylation/Arylation):

  • To a solution of the deprotected pyridotriazinone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl or aryl halide (1.2 eq) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution on the Pyridine Ring

This protocol outlines the substitution of the chlorine atom on the pyridine ring to introduce further diversity.

Materials:

  • Substituted Pyridotriazinone from Protocol 3

  • Desired nucleophile (e.g., amine, alcohol, thiol)

  • Suitable base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • In a sealed reaction vessel, dissolve the substituted pyridotriazinone (1.0 eq) in a suitable anhydrous solvent.

  • Add the nucleophile (1.5-2.0 eq) and a base (2.0-3.0 eq).

  • Heat the reaction mixture to 100-150 °C. The reaction can also be performed under microwave irradiation for faster reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • If the product is soluble, perform an aqueous workup and extract with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Causality: The electron-withdrawing nature of the fused triazine ring and the pyridine nitrogen activates the chlorine atom for nucleophilic aromatic substitution.

Data Presentation

The following table summarizes key reaction parameters for the synthesis of a hypothetical substituted triazine.

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1MonoprotectionThis compoundAcetyl chloride, PyridineDCM0 to RT4-675-85
2Diazotization & CyclizationMono-acetylated intermediateNaNO₂, HClWater/HCl0 to 602-360-70
3N-AlkylationDeprotected PyridotriazinoneBenzyl bromide, K₂CO₃DMF908-1280-90
4SNArChloro-pyridotriazinoneMorpholine, Et₃NDMSO12012-1870-80

Visualizations

Reaction Pathway

reaction_pathway cluster_0 Step 1: Monoprotection cluster_1 Step 2 & 3: Diazotization & Cyclization cluster_2 Step 4: Functionalization A This compound B N-(5-amino-2-chloropyridin-3-yl)acetamide A->B Acetyl Chloride, Pyridine C N-(5-amino-2-chloropyridin-3-yl)acetamide D 7-Chloro-3-methylpyrido[2,3-d][1,2,4]triazin-4(3H)-one C->D 1. NaNO2, HCl 2. Heat E 7-Chloro-3-methylpyrido[2,3-d][1,2,4]triazin-4(3H)-one F Substituted Pyridotriazinone E->F Nucleophile, Base

Caption: General reaction scheme for the multi-step synthesis of substituted triazines.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction step, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The structure and purity of all intermediates and the final products must be confirmed by a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

By following these validation steps, researchers can have high confidence in the identity and quality of the synthesized substituted triazines.

References

Application Notes & Protocols: The Role of 2-Chloropyridine-3,5-diamine in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Material Potential with a Versatile Pyridinic Building Block

In the landscape of material science, the thoughtful selection of molecular precursors is paramount to designing materials with bespoke properties. 2-Chloropyridine-3,5-diamine is a heterocyclic compound distinguished by its unique arrangement of reactive sites: two nucleophilic amino groups at the 3- and 5-positions, an electrophilic carbon at the 2-position bearing a chloro leaving group, and the coordinating pyridine nitrogen. This trifecta of functionality makes it an exceptionally versatile building block for a new generation of high-performance polymers, coordination complexes, and functional organic materials.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how this compound is employed. We will explore its application in the synthesis of thermally robust polyamides, its role as a multidentate ligand in constructing coordination polymers, and its potential as a precursor for materials in organic electronics. Each section is designed to provide researchers and developers with not only detailed, actionable protocols but also the foundational knowledge required to innovate and adapt these methods for their specific applications.

Part 1: Synthesis of High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. The incorporation of the this compound monomer imparts specific, desirable characteristics to the polymer backbone. The rigid pyridine ring enhances thermal properties, while the meta-oriented diamine geometry disrupts chain packing just enough to improve solubility and processability compared to linear para-aramids.[1] The remaining chloro-substituent offers a valuable site for post-polymerization modification, allowing for the fine-tuning of material properties.

Causality Behind Experimental Choices:

The Yamazaki-Higashi polycondensation method is particularly well-suited for this application.[2] It is a direct phosphorylation reaction that proceeds under mild conditions, avoiding the need to synthesize highly reactive (and often unstable) acyl chloride monomers. The pyridine-based activating agent (in combination with triphenyl phosphite) forms a reactive phosphonium salt with the dicarboxylic acid, which is then susceptible to nucleophilic attack by the amino groups of the diamine. This method is known for producing high molecular weight polymers, which is crucial for achieving good mechanical properties.[2]

Experimental Protocol: Polyamide Synthesis via Yamazaki-Higashi Polycondensation

This protocol details the synthesis of a polyamide from this compound and a representative aromatic dicarboxylic acid, such as terephthalic acid.

Materials:

  • This compound (1.0 equiv)

  • Terephthalic acid (1.0 equiv)

  • Triphenyl phosphite (TPP) (2.2 equiv)

  • Pyridine (dried over KOH)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reactor Setup: In an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet/outlet, add this compound (e.g., 10.0 mmol, 1.436 g), terephthalic acid (10.0 mmol, 1.661 g), and anhydrous calcium chloride (3.0 g).

  • Solvent Addition: Add anhydrous NMP (40 mL) and dry pyridine (15 mL) to the flask. Stir the mixture to obtain a homogeneous solution.

  • Initiation: Add triphenyl phosphite (22.0 mmol, 5.75 mL) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100-110 °C with continuous stirring under a gentle flow of inert gas. The viscosity of the solution will increase significantly as the polymerization proceeds. Maintain the reaction for 6-10 hours.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (400 mL). The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove residual salts and solvents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Visualization: Polyamide Formation Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Diamine This compound Process Polycondensation (100-110 °C, 6-10h) Diamine->Process Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Process Reagents TPP / Pyridine CaCl₂ Reagents->Process Solvent NMP Solvent->Process Precip Precipitation in Methanol Process->Precip Wash Washing & Filtration Precip->Wash Dry Vacuum Drying Wash->Dry Product High Molecular Weight Aromatic Polyamide Dry->Product

Caption: Workflow for Aromatic Polyamide Synthesis.

Data Summary: Expected Polymer Properties
PropertyExpected Value RangeRationale / Reference
Inherent Viscosity0.8–1.5 dL/gIndicates high molecular weight formation, essential for film-forming and fiber-spinning.[2]
Glass Transition Temp (Tg)> 280 °CThe rigid pyridine backbone restricts chain rotation, leading to high thermal stability.[2]
5% Weight Loss Temp (TGA)> 400 °C in N₂Aromatic structure provides excellent thermal and oxidative stability.[1]
SolubilitySoluble in NMP, DMAc, DMFThe meta-catenation and presence of the chloro-group disrupt packing, enhancing solubility over para-isomers.[1]

Part 2: Ligand Design for Coordination Polymers and MOFs

The strategic placement of nitrogen atoms in this compound makes it an excellent candidate for a multidentate ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[3] The pyridine nitrogen and the two amino nitrogens can act as coordination sites, bridging multiple metal centers to form 1D, 2D, or 3D networks.[4][5] The resulting material's topology and properties (e.g., porosity, catalytic activity, luminescence) are dictated by the coordination geometry of the metal ion and the conformational flexibility of the ligand.[6][7]

Causality Behind Experimental Choices:

Solvothermal synthesis is the most common and effective method for preparing crystalline CPs and MOFs. Heating the reaction mixture in a sealed vessel above the boiling point of the solvent increases the solubility of the reactants and promotes the formation of highly ordered, crystalline structures through a slow nucleation and growth process. The choice of solvent can also influence the final structure, as solvent molecules can sometimes act as templates or coordinate to the metal centers.

Experimental Protocol: General Solvothermal Synthesis of a Coordination Polymer

This protocol describes a general procedure for reacting this compound with a metal salt to form a coordination polymer.

Materials:

  • This compound (2.0 equiv)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave or a thick-walled sealed glass tube.

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.2 mmol of Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Ligand Addition: In a separate vial, dissolve this compound (0.4 mmol) in 5 mL of DMF.

  • Mixing: Slowly add the metal salt solution to the ligand solution with stirring.

  • Sealing and Heating: Transfer the resulting clear solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Crystallization: Place the autoclave in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.

  • Isolation: Carefully open the autoclave. Collect the crystals that have formed by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry the crystalline product in air or under a mild vacuum.

Visualization: Ligand Coordination Modes

Caption: Potential coordination modes of the ligand.

Part 3: Precursor for Functional Organic Materials via Cross-Coupling

The chloro- and amino- functionalities on the pyridine ring serve as powerful synthetic handles for building more complex molecules for applications in organic electronics, sensing, or as pharmaceutical intermediates.[8][9] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), are particularly effective for this purpose.[10][11] By selectively reacting the chloro-substituent, one can extend the π-conjugated system of the molecule, a key strategy in tuning the optoelectronic properties of organic semiconductors.[12][13]

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling is chosen as a representative C-C bond-forming reaction due to its high functional group tolerance and relatively mild reaction conditions. The choice of a palladium catalyst and a phosphine ligand is critical. A bulky, electron-rich phosphine ligand (like SPhos) promotes the oxidative addition of the palladium catalyst to the C-Cl bond and facilitates the subsequent reductive elimination step, leading to higher yields and faster reaction rates.[10] An inorganic base is required to activate the boronic acid for the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (buchwald ligand) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Standard Schlenk flask and inert atmosphere setup.

Procedure:

  • Reactor Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization: Synthetic Pathway to a Conjugated Molecule

G Start This compound Step1 Suzuki Coupling (Pd(OAc)₂ / SPhos, Arylboronic Acid) Start->Step1 Intermediate1 Aryl-Substituted Pyridine Diamine Step1->Intermediate1 Step2 Further Functionalization (e.g., Acylation of Amines, or another Cross-Coupling) Intermediate1->Step2 FinalProduct Extended π-Conjugated Functional Material Step2->FinalProduct

Caption: Pathway for creating functional materials.

References

analytical methods for quantifying 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-Chloropyridine-3,5-diamine

Authored by: A Senior Application Scientist

Introduction

This compound, specifically 3,5-Diamino-2-chloropyridine (CAS No: 5632-81-5), is a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring two reactive amino groups and a chlorine atom, makes it a versatile building block for developing targeted therapies and effective crop protection agents.[1] The precise quantification of this compound is paramount during the drug development lifecycle—from synthesis and formulation to quality control and stability studies—to ensure product safety, efficacy, and regulatory compliance.

This comprehensive guide provides detailed, field-proven analytical methods for the robust quantification of this compound. It is designed for researchers, analytical scientists, and quality control professionals. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[2][3][4]

Physicochemical Properties of 3,5-Diamino-2-chloropyridine

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.

PropertyValueSource
CAS Number 5632-81-5[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
Appearance Beige to coffee color powder[1]
Melting Point 122-132 °C[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Solubility Sparingly soluble in water. Miscible with most organic solvents.[5]

Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A validated method provides confidence in the reliability, consistency, and accuracy of the analytical data.[6][7] Our protocols are designed to be self-validating by incorporating system suitability tests and are built upon the framework established by the ICH Q2(R2) guidelines.[2][8][9]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[3][10]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds like this compound.[11]

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for elution. A buffer (e.g., phosphate or formate) is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the ionization state of the amino groups is pH-dependent.

  • Detection: UV detection is selected based on the chromophoric nature of the pyridine ring. The wavelength is chosen near the absorbance maximum of the analyte to ensure high sensitivity.

  • Internal Standard: While not mandatory for all assays, using a structurally similar internal standard can correct for variations in injection volume and sample preparation, improving precision. For this protocol, we will proceed without an internal standard, focusing on precise and accurate external calibration.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation A1 System Equilibration P1->A1 P2 Standard Solution Preparation A2 System Suitability Test (SST) P2->A2 P3 Sample Solution Preparation A3 Sequence Run (Standards & Samples) P3->A3 A1->A2 Equilibrate System A2->A3 SST Pass D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: Workflow for HPLC Quantification.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile (ACN), water, and a suitable buffer salt (e.g., potassium phosphate monobasic).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v). Optimization may be required based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by DAD).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Solution Preparation

  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 300 mL of ACN with 700 mL of the prepared buffer. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST)

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[3]

  • Procedure: Inject the mid-point calibration standard (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%

5. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique or a primary method for analyzing volatile impurities.[11] As primary amines can exhibit poor peak shape in GC, derivatization is often employed to improve chromatographic performance.

Causality Behind Experimental Choices
  • Derivatization: The amino groups of the analyte are reactive and can interact with active sites in the GC column, leading to peak tailing. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) converts the polar N-H bonds to less polar, more volatile derivatives, improving peak shape and thermal stability.[12]

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as it provides good selectivity for a wide range of derivatized compounds.

  • Injection: Splitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column, enhancing sensitivity.

  • Detection: Mass spectrometry provides high specificity. Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized analyte, significantly improving the signal-to-noise ratio and lowering detection limits compared to full scan mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard Solution Preparation P3 Derivatization (Standards & Samples) P1->P3 P2 Sample Solution Preparation P2->P3 A2 Sequence Run P3->A2 A1 GC-MS System Setup & Tuning A1->A2 System Ready D1 Peak Integration (SIM Mode) A2->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: Workflow for GC-MS Quantification.

Detailed Protocol: GC-MS

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[13][14]

  • Autosampler vials with inserts.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • High-purity solvents (e.g., Pyridine, Acetonitrile).

  • This compound reference standard.

2. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions must be determined by running a full scan of a derivatized standard.

3. Solution and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile solvent like pyridine or acetonitrile.

  • Calibration Standards: Prepare serial dilutions in the chosen solvent to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into an autosampler vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

4. Analysis and Quantification

  • Set up the GC-MS with the specified conditions and perform instrument tuning as per manufacturer's recommendations.

  • Inject the derivatized standards and samples.

  • Integrate the peak area for the target ion(s) in the chromatograms.

  • Generate a calibration curve and perform linear regression.

  • Calculate the concentration of the analyte in the samples.

Method Validation Data Summary

The following table provides typical acceptance criteria for method validation based on ICH guidelines. These should be established in a formal validation protocol before routine use of the method.[2][3][15]

Validation ParameterHPLC-UVGC-MS
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.995 (DAD).No interfering peaks at the retention time of the target ions.
Linearity (r²) ≥ 0.998≥ 0.995
Range Typically 80-120% of the test concentration for assay.Dependent on application (e.g., trace impurity analysis).
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%
LOQ To be determined experimentally. Must be precise and accurate.To be determined experimentally. Must be precise and accurate.
Robustness No significant change in results with small variations in pH, mobile phase composition, flow rate.No significant change in results with small variations in oven ramp rate, flow rate.

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloropyridine-3,5-diamine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloropyridine-3,5-diamine

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. This compound is a quintessential example of such a scaffold.[1] Its inherent structural features—a pyridine core, two nucleophilic amino groups at the 3- and 5-positions, and a reactive chloro-substituent at the 2-position—provide a versatile platform for constructing diverse molecular libraries.[1] The strategic and regioselective functionalization of these sites allows for the rapid exploration of chemical space, leading to the development of novel therapeutic agents, from antibacterial compounds to kinase inhibitors.[2]

This guide provides an in-depth exploration of the key derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational drug design. We will detail field-proven methodologies for functionalization at both the nitrogen and carbon centers, supported by troubleshooting insights and visual workflows.

Core Derivatization Pathways: A Multi-Functional Scaffold

The synthetic utility of this compound stems from its three distinct reactive handles. The choice of reaction conditions dictates the site of modification, enabling a modular approach to library synthesis.

G cluster_N N-Functionalization (Amino Groups) cluster_C C2-Functionalization (Chloro Group) start This compound N_Acyl N-Acylation/ N-Sulfonylation start->N_Acyl Acyl Halide, Base Cyclization Fused Ring Formation (e.g., Imidazopyridines) start->Cyclization α-Haloketone Suzuki Suzuki-Miyaura Coupling (C-C Bond) start->Suzuki R-B(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond) start->Buchwald R2NH, Pd Catalyst SNAr SNAr (C-O, C-S Bonds) start->SNAr Nu-H, Strong Base

Figure 1: Key derivatization pathways for this compound.

Functionalization of the Amino Groups

The two amino groups at the C3 and C5 positions are excellent nucleophiles. Their reactivity can be modulated to achieve mono- or di-substitution.

  • N-Acylation and N-Sulfonylation: These are fundamental reactions for introducing amide and sulfonamide functionalities, which are prevalent in bioactive molecules. The choice of base and reaction temperature is critical for controlling the degree of substitution. Weaker bases and lower temperatures favor mono-acylation, typically at the more sterically accessible 5-amino group.

  • Cyclocondensation Reactions: The vicinal arrangement of the amino groups in related scaffolds (like 2,3-diamino-5-chloropyridine) or the reactivity of the 3-amino group with the adjacent pyridine nitrogen makes this class of compounds excellent precursors for fused heterocyclic systems like imidazo[1,2-a]pyridines and other pharmacologically relevant cores.[3]

Functionalization at the C2-Chloro Position

The chlorine atom at the C2 position is activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen.[4][5]

  • Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for installing new carbon-carbon bonds.[6][7] Coupling this compound with a diverse array of aryl or heteroaryl boronic acids provides access to a vast chemical space, crucial for structure-activity relationship (SAR) studies.[8][9] The challenge with chloropyridines is their lower reactivity compared to bromo- or iodo-analogs, often requiring more active catalyst systems.[7]

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming carbon-nitrogen bonds, allowing the introduction of primary or secondary amines at the C2 position.[10][11] This transformation is key for synthesizing compounds with multiple amino-substituents, which can act as critical hydrogen bond donors or acceptors for target engagement. As with Suzuki coupling, the C-Cl bond's inertness is the primary hurdle, necessitating the use of specialized, bulky, electron-rich phosphine ligands.[4]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for key transformations. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the C-C bond formation at the C2 position, a cornerstone for scaffold elaboration. The choice of a modern palladium pre-catalyst and a suitable ligand is critical for achieving high conversion with the less reactive chloro-substituent.[4][12]

Objective: To synthesize 2-(Aryl)-pyridine-3,5-diamine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a more advanced pre-catalyst like SPhos Pd G3 (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane or DME (solvent)

  • Water (degassed)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base (K₂CO₃).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Trustworthiness & Self-Validation:

  • Low Conversion: If the starting material is not consumed, consider increasing the catalyst loading (up to 5 mol%) or switching to a more active ligand system (e.g., SPhos, RuPhos).[4] Ensure solvents are rigorously degassed, as oxygen can deactivate the catalyst.

  • Hydrodehalogenation: If significant formation of the dechlorinated starting material (3,5-diaminopyridine) is observed, ensure the base is anhydrous and of high purity. Using K₃PO₄ instead of K₂CO₃ can sometimes suppress this side reaction.

  • Protodeboronation: If the boronic acid degrades, ensure the reaction is not overheated and that the base is not excessively strong. Using pinacol esters of the boronic acid can increase stability.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-Cl Pd0->OxAdd Oxidative Addition ArCl Ar-Cl ArCl->OxAdd Transmetal Ar-Pd(II)L2-R OxAdd->Transmetal Transmetalation Base Base Base->Transmetal Boronic R-B(OH)2 Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol enables the formation of a C-N bond at the C2 position, providing access to 2,3,5-trisubstituted pyridine scaffolds. The success of this reaction is highly dependent on the ligand choice.

Objective: To synthesize N²-substituted-pyridine-2,3,5-triamine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst (e.g., BrettPhos Pd G3, 2-4 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos, XPhos; 1.1 - 1.2 times the Pd loading)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is highly recommended.

  • Vessel Preparation: To a dry Schlenk flask, add this compound, the palladium source (if not using a pre-catalyst), the ligand, and the base (NaOtBu).

  • Inert Atmosphere: If not in a glovebox, seal the vessel and rigorously evacuate and backfill with Argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours). The oxidative addition of the C-Cl bond is often the rate-limiting step.[4]

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Trustworthiness & Self-Validation:

  • No Reaction: The primary cause is often an inactive catalyst. Ensure the use of a high-purity palladium source and an appropriate bulky, electron-rich ligand.[4] Oxygen is a potent inhibitor; ensure all steps are performed under a strictly inert atmosphere.

  • Side Reactions: Hydrodehalogenation can compete with amination. This is often exacerbated by trace water. Ensure all reagents and solvents are scrupulously dry.[4]

  • Base Sensitivity: If the substrate contains base-sensitive functional groups (e.g., esters), NaOtBu may be too harsh. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[4][11]

G Pd0 Pd(0)L OxAdd Ar-Pd(II)L-Cl Pd0->OxAdd Oxidative Addition ArCl Ar-Cl ArCl->OxAdd AmineComplex [Ar-Pd(II)L(NHR2)]+ OxAdd->AmineComplex Amine Coordination Amine R2NH Amine->AmineComplex Base Base Base->AmineComplex AmidoComplex Ar-Pd(II)L(NR2) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 AmidoComplex->Product

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes representative yields for the derivatization of chloropyridine scaffolds, compiled from analogous reactions in the literature. Actual yields will vary based on substrate, scale, and optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference Analogy
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O9075-90[12]
Suzuki-Miyaura 3-Pyridylboronic acidSPhos Pd G3K₃PO₄Dioxane/H₂O10060-85[9]
Buchwald-Hartwig MorpholineRuPhos Pd G3NaOtBuToluene11080-95[4][5]
Buchwald-Hartwig AnilineBrettPhos Pd G3K₃PO₄t-AmylOH11070-88[5]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. A thorough understanding of its reactivity at the amino groups and the C2-chloro position allows for the rational design and synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for its derivatization. By employing modern, highly active catalyst systems and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloropyridine-3,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloropyridine-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. This compound, also known as 2-chloro-3,5-pyridinediamine, is a valuable building block in the pharmaceutical and agrochemical industries due to its unique substitution pattern and reactive amino groups.[1]

The synthesis, however, is not without its challenges. Achieving high yield and purity requires careful control over reaction conditions and a deep understanding of the underlying chemical mechanisms. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic principles.

The most common and logical synthetic route, which will form the basis of this guide, involves a two-step process: the dinitration of 2-chloropyridine followed by the selective reduction of the resulting 2-chloro-3,5-dinitropyridine intermediate.

Overall Synthetic Workflow

Synthesis_Workflow A 2-Chloropyridine (Starting Material) B 2-Chloro-3,5-dinitropyridine (Intermediate) A->B Step 1: Dinitration (HNO₃ / H₂SO₄) C This compound (Final Product) B->C Step 2: Reduction (e.g., SnCl₂ / HCl) Reduction_Troubleshooting Start Start Reduction Analysis Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Incomplete Issue: Incomplete Reduction (Nitro-amino intermediate present) Check_Purity->Incomplete Intermediates Detected? Dehalogenation Issue: Dehalogenation (Loss of Chlorine) Check_Purity->Dehalogenation Incorrect Mass (De-Cl)? Degradation Issue: Product Degradation (Dark, impure product) Check_Purity->Degradation Product Unstable? Success Product is Clean Check_Purity->Success All Checks Pass? Action_Incomplete Action: 1. Increase reductant stoichiometry. 2. Increase reaction time/temp. 3. Ensure starting material purity. Incomplete->Action_Incomplete Action_Dehalogenation Action: 1. AVOID H₂/Pd/C. 2. Switch to SnCl₂/HCl or Fe/AcOH. 3. Monitor temperature carefully. Dehalogenation->Action_Dehalogenation Action_Degradation Action: 1. Work up under N₂/Ar. 2. Add antioxidant (e.g., Na₂SO₃). 3. Store cold and under inert gas. Degradation->Action_Degradation

References

Technical Support Center: Purification of Crude 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-Chloropyridine-3,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification strategy.

Introduction: Understanding the Compound and its Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification can be challenging due to the presence of closely related impurities from its synthesis, such as dichlorinated pyridines, unreacted starting materials, and other regioisomers.[2] The presence of two basic amino groups and a chloro-substituted pyridine ring imparts specific solubility and reactivity characteristics that must be considered during purification.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of my product during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound has high solubility in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a range of solvents. For this compound, consider solvents of varying polarity. Based on protocols for similar compounds, promising candidates include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or dichloromethane/hexane.[3] A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, can also be effective.

  • Using an Excessive Amount of Solvent: Even with the right solvent, using too much will keep more of your product dissolved when cooled, leading to lower recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in an oven before use or by passing hot solvent through the setup immediately before filtering your product solution.

  • Insufficient Cooling: For maximum recovery, the solution should be cooled sufficiently to minimize the solubility of the product.

    • Solution: After allowing the solution to cool slowly to room temperature to form well-defined crystals, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation before filtration.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've run a silica gel column, but my purified fractions are still contaminated with a persistent impurity. How can I improve the separation?

Answer:

Co-elution of impurities is a frequent challenge in column chromatography. Here’s how to troubleshoot this:

  • Inadequate Eluent Polarity: If the eluent system is too polar, both your product and impurities might travel quickly down the column with little separation. Conversely, if it's not polar enough, your compound may not move from the baseline.

    • Solution: The key is to find an eluent system that provides a good separation factor (ΔRf) between your product and the impurity. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For basic compounds like aminopyridines, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and separation.[4]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If you have a large amount of material to purify, it is better to use a larger column or run multiple smaller columns.

  • Improper Column Packing: Channels or cracks in the silica gel bed create pathways for the solvent and sample to travel down without proper interaction with the stationary phase, resulting in poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks. Always keep the silica gel bed wet with the eluent; never let it run dry.[4]

Issue 3: Product Discoloration

Question: My final product has a persistent yellow or brown color. What is causing this and how can I obtain a colorless product?

Answer:

Colored impurities are common in nitrogen-containing heterocyclic compounds and can arise from oxidation or the presence of highly conjugated byproducts.

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of the crude product). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Chemical Treatment: If the color is due to oxidation, a mild reducing agent can sometimes help.

    • Solution: Washing an organic solution of your product with a dilute aqueous solution of a reducing agent like sodium bisulfite may help remove some colored impurities.[4] This is generally performed during the work-up before other purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a recrystallization protocol for this compound?

Based on the purification of similar compounds like 2-amino-3,5-dichloropyridine, a good starting point would be to test ethanol, ethyl acetate, and n-hexane.[3] A mixed solvent system, such as ethanol with the gradual addition of water until cloudiness persists, is also a very effective technique for polar compounds.

Q2: What is a recommended starting eluent system for silica gel column chromatography of this compound?

A good starting point for a gradient elution on silica gel would be to begin with 100% dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. Given the basic nature of the amino groups, it is highly recommended to add 0.5-1% triethylamine to the eluent system to prevent tailing and improve separation. A common eluent system for similar compounds is a mixture of dichloromethane and ethyl acetate (e.g., 8:2 v/v).

Q3: How can I remove dichlorinated impurities from my crude product?

Dichlorinated pyridines are common byproducts and are typically less polar than the desired diamino product. This difference in polarity can be exploited.

  • Column Chromatography: A well-optimized silica gel column chromatography protocol, as described above, should effectively separate the less polar dichlorinated impurities from the more polar this compound.

  • Acid-Base Extraction: You can dissolve the crude mixture in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). The more basic diamino product will be protonated and move to the aqueous layer, while the less basic dichlorinated impurities may remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

Q4: What are the expected spectral data for pure this compound?

While specific data for the 3,5-diamine isomer can be scarce, data from the closely related 5-chloropyridine-2,3-diamine provides a good reference.[5]

  • ¹H NMR (in DMSO-d₆): Expect signals for the two different amine protons (NH₂) and two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the substituents. For 5-chloropyridine-2,3-diamine, the amine protons appear as broad singlets around δ 4.99 and 5.55 ppm, and the aromatic protons as doublets at δ 6.69 and 7.21 ppm.[5]

  • ¹³C NMR (in DMSO-d₆): Expect five signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring.

  • IR (ATR, cm⁻¹): Look for characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. For 5-chloropyridine-2,3-diamine, N-H stretches are observed at 3392 and 3309 cm⁻¹.[5]

  • Mass Spectrometry (GC/MS): The molecular ion (M⁺) should be observed at m/z 143, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[5]

Q5: Is this compound stable during purification?

Aminopyridines are generally stable compounds under standard purification conditions. However, like many amines, they can be susceptible to oxidation, which can lead to discoloration. It is good practice to avoid prolonged exposure to strong light and air. When concentrating solutions, it is advisable to use a rotary evaporator at a moderate temperature to minimize thermal degradation.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

The following diagram provides a logical workflow for selecting the most appropriate purification method for your crude this compound.

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oily Is the crude material an oil or gum? is_solid->is_oily No is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst column Perform Column Chromatography is_pure_column Is the product pure by TLC/NMR? column->is_pure_column is_pure_recryst->column No end_product Pure Product is_pure_recryst->end_product Yes is_pure_column->end_product Yes acid_base Consider Acid-Base Extraction is_pure_column->acid_base No acid_base->column is_oily->column Yes

Caption: A decision tree to guide the selection of a purification method.

Experimental Workflow for Column Chromatography

This diagram outlines the key steps in performing column chromatography for the purification of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent System pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Product pack->load elute 4. Elute with Chosen Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A stepwise workflow for purification by column chromatography.

Data Summary Tables

Table 1: Potential Recrystallization Solvents
SolventPolarity IndexBoiling Point (°C)Comments
n-Hexane0.169Good for non-polar impurities. May require a co-solvent.
Dichloromethane3.140Low boiling point, good for dissolving many organics.
Ethyl Acetate4.477A moderately polar solvent, often effective.
Ethanol4.378A polar protic solvent, good for polar compounds.
Water10.2100Very polar, can be used in a mixed system with ethanol.
Table 2: Suggested TLC Eluent Systems for Method Development
Eluent System (v/v)PolarityRecommended Use
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for screening.
Dichloromethane / Ethyl Acetate (9:1 to 1:1)MediumFor compounds with intermediate polarity.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar compounds.
Add 0.5-1% Triethylamine (Et₃N) to all systems-To reduce tailing of basic compounds on silica gel.

References

Technical Support Center: Optimizing Reactions with 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyridine-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of its three substituents on the pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) because the electron-withdrawing pyridine nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[1] However, the two amino groups at the 3- and 5-positions are electron-donating, which can somewhat deactivate the ring towards SNAr compared to a pyridine with only electron-withdrawing groups.[2][3] The amino groups themselves can also act as nucleophiles or bases, potentially leading to side reactions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is a beige to coffee-colored powder.[4] It is recommended to store it at 0-8°C in a tightly sealed container to prevent degradation.[4] While generally stable, prolonged exposure to light, air, or moisture should be avoided. As with all chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Q: I am attempting a nucleophilic substitution on this compound, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the reaction?

A: Low conversion in a nucleophilic substitution reaction with this compound can stem from several factors. Let's break down the potential causes and solutions.

1. Insufficient Reaction Temperature:

  • Explanation: Nucleophilic aromatic substitution on pyridine rings, while activated, often requires elevated temperatures to proceed at a reasonable rate. The electron-donating amino groups on your substrate can further necessitate more forcing conditions.

  • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

2. Inappropriate Solvent Choice:

  • Explanation: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents are generally preferred as they can solvate the cation of the nucleophile's salt and do not protonate the nucleophile, thus enhancing its nucleophilicity.

  • Solution: If you are using a non-polar or protic solvent, switch to a high-boiling point aprotic polar solvent such as DMF, DMSO, NMP, or DMAc.

3. Weak Nucleophile:

  • Explanation: The nucleophilicity of your reagent plays a direct role in the reaction rate. If your nucleophile is weak, the reaction may be sluggish.

  • Solution: If possible, consider using a more potent nucleophile. Alternatively, you can deprotonate your nucleophile with a strong, non-nucleophilic base to increase its reactivity.

4. Inadequate Base:

  • Explanation: Many SNAr reactions require a base to neutralize the HCl generated in situ or to deprotonate the nucleophile. An inappropriate base can hinder the reaction.

  • Solution: Ensure you are using a suitable base. For deprotonating nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For scavenging acid, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.

Issue 2: Formation of Multiple Products and Impurities

Q: My reaction is producing multiple spots on the TLC plate, and purification is proving to be a challenge. What are the potential side reactions, and how can I minimize them?

A: The formation of multiple products is a common issue when working with multifunctional molecules like this compound. Here are the likely culprits and strategies to improve selectivity.

1. Reaction at the Amino Groups:

  • Explanation: The amino groups on the pyridine ring are nucleophilic and can compete with your intended nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.

  • Solution: If your reaction conditions are harsh (e.g., high temperature, strong base), consider protecting the amino groups. Common protecting groups for anilines, such as Boc or Ac, can be employed.

2. Double Substitution:

  • Explanation: In some cases, if your nucleophile is very reactive, it might be possible to displace one of the amino groups, although this is generally less favorable than displacing the chlorine.

  • Solution: Use a milder base and lower the reaction temperature. Also, consider using a stoichiometric amount of the nucleophile rather than a large excess.

3. Impurities in the Starting Material:

  • Explanation: Commercially available starting materials can contain impurities that may participate in the reaction. For instance, related compounds like 2,3-dichloropyridine or 3-amino-2-chloropyridine could be present.[8]

  • Solution: Analyze your starting material by HPLC or NMR to assess its purity. If necessary, purify the this compound by recrystallization before use.[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the SNAr of this compound with an alcohol nucleophile.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add a suitable anhydrous aprotic polar solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the alcohol nucleophile (1.2 eq).

  • Cool the mixture to 0°C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol can be used to purify crude this compound or its reaction products.[8]

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetonitrile/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for SNAr Reactions

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPHigh-boiling aprotic polar solvents enhance nucleophilicity.
Base NaH, K₂CO₃, Cs₂CO₃Choice of base depends on the nucleophile's pKa.
Temperature 80 - 150 °CHigher temperatures are often required to overcome activation energy.
Atmosphere Inert (N₂, Ar)Prevents oxidation and reaction with atmospheric moisture.

Visualizations

Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is Reaction Temperature > 80°C? start->check_temp increase_temp Increase Temperature (10-20°C increments) check_temp->increase_temp No check_solvent Is Solvent Aprotic Polar (e.g., DMF, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to Aprotic Polar Solvent check_solvent->change_solvent No check_base Is an Appropriate Base Used? check_solvent->check_base Yes change_solvent->check_base change_base Select a Stronger/ More Suitable Base check_base->change_base No check_purity Is Starting Material Pure? check_base->check_purity Yes change_base->check_purity purify_sm Purify Starting Material (Recrystallization) check_purity->purify_sm No success Improved Yield check_purity->success Yes purify_sm->success

Caption: A decision-making workflow for troubleshooting low yields.

General SNAr Reaction Scheme

Caption: General reaction scheme for SNAr on this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

Welcome to the technical support guide for cross-coupling reactions involving 2-chloropyridine-3,5-diamine. This substrate is a valuable building block in medicinal chemistry and materials science, often serving as a precursor to complex molecular architectures. However, its unique electronic and structural features present significant challenges in palladium-catalyzed cross-coupling reactions.

The primary difficulties arise from two main sources:

  • Catalyst Inhibition: The pyridine nitrogen and the two exocyclic amino groups are Lewis basic. They can coordinate strongly to the palladium center, effectively acting as catalyst poisons and hindering the desired catalytic cycle.[1][2]

  • Inert C-Cl Bond: The carbon-chlorine bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step, which is often rate-limiting, significantly more challenging and typically requires a highly active catalyst system.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the rationale behind catalyst selection, reaction optimization, and solutions to common experimental hurdles.

FAQ 1: My initial cross-coupling attempt with this compound failed. Where do I start troubleshooting?

Failure to observe product formation is a common starting point with this substrate. A systematic approach is crucial. Before making drastic changes, evaluate the fundamental components of your reaction.

Initial Diagnostic Workflow

Below is a decision-making workflow for diagnosing a failed reaction.

start Reaction Failed: No Product Observed q1 Was the reaction performed under strictly inert conditions? start->q1 a1_no Root Cause: Catalyst Oxidation Solution: Improve degassing of solvents. Ensure positive pressure of Ar/N2. q1->a1_no No a1_yes Inert atmosphere confirmed. q1->a1_yes Yes q2 Is the catalyst system appropriate for a C-Cl bond on an electron-rich N-heterocycle? a1_yes->q2 a2_no Root Cause: Inactive Catalyst System Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands). Consider using a pre-catalyst. q2->a2_no No a2_yes Catalyst system seems appropriate. q2->a2_yes Yes q3 Could catalyst poisoning by the diamino-pyridine substrate be an issue? a2_yes->q3 a3_yes Root Cause: Substrate Inhibition Solution: Increase catalyst/ligand loading (2-5 mol%). Use ligands that sterically shield the Pd center. q3->a3_yes Yes a3_no Inhibition may not be the primary issue. q3->a3_no No q4 Are the base and solvent suitable? a3_no->q4 a4_no Root Cause: Poor Solubility or Incompatible Base Solution: Screen stronger bases (e.g., K3PO4, Cs2CO3). Choose a higher-boiling aprotic solvent (e.g., Dioxane, Toluene). q4->a4_no No end_node Proceed to Advanced Troubleshooting (Section 3 & 4) q4->end_node Yes

Caption: Initial troubleshooting flowchart for failed cross-coupling.

FAQ 2: Selecting the Right Catalyst System for Suzuki-Miyaura Coupling

Question: What is the best starting catalyst, ligand, and base combination for a Suzuki-Miyaura coupling with this compound?

Answer: For challenging electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You require a more active system that can facilitate the difficult oxidative addition and resist deactivation.

A robust starting point involves a combination of a palladium source and a sterically hindered, electron-rich biarylphosphine ligand (often called "Buchwald ligands"). Using a pre-formed palladium-ligand complex ("pre-catalyst") is highly recommended as it provides more reproducible results by ensuring the efficient generation of the active Pd(0) species.[3][4]

Recommended Starting Conditions: Suzuki-Miyaura
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction.
Pre-catalyst SPhos Pd G3/G4, XPhos Pd G3/G4Recommended for consistency. Forms the active LPd(0) catalyst cleanly and efficiently.[3]
Ligand SPhos or XPhos Bulky, electron-rich ligands. They accelerate oxidative addition for C-Cl bonds and reductive elimination, while their steric bulk helps prevent catalyst inhibition by the substrate's nitrogens.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are effective. K₃PO₄ is a good first choice due to its balance of activity and handling.[1][6]
Solvent 1,4-Dioxane or Toluene (often with a small amount of water)High-boiling aprotic solvents are necessary to drive the reaction. A small amount of water can sometimes be beneficial for Suzuki couplings.[1][7]
Temperature 80–110 °CElevated temperatures are required to overcome the activation barrier for the C-Cl bond.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5–2.0 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1–3 mol%) and any additional ligand if needed.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1][8]

FAQ 3: Optimizing Buchwald-Hartwig Amination

Question: I want to perform a C-N coupling on this compound. How do the conditions differ from a Suzuki coupling?

Answer: While both reactions rely on palladium catalysis, the Buchwald-Hartwig amination has distinct requirements, particularly concerning the base and the potential for side reactions. The core principle of using a highly active catalyst system with bulky, electron-rich ligands remains the same.

The catalytic cycle involves coordination of the amine, deprotonation by a strong base to form an amido complex, followed by reductive elimination. The choice of base is critical and must be strong enough to deprotonate the coupling amine but not so nucleophilic as to cause side reactions.

Pd0 LPd(0) PdII_1 L(Ar)Pd(II)-Cl PdII_2 [L(Ar)Pd(II)-NR'R'']+ PdII_1->PdII_2 Amine Coordination & Deprotonation PdII_2->Pd0 product Ar-NR'R'' (Product) PdII_2->product Reductive Elimination sub Ar-Cl (Substrate) sub->PdII_1 Oxidative Addition amine HNR'R'' (Amine) amine->PdII_1 base Base base->PdII_1

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Recommended Starting Conditions: Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pre-catalyst RuPhos Pd G3/G4, BrettPhos Pd G3These ligands are exceptionally effective for C-N coupling, especially with challenging substrates. RuPhos is often a good first choice for a broad range of amines.[3][9]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required. NaOtBu is the most common and effective choice.[3] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be tried, but may require higher temperatures or a more active catalyst.[3][9]
Solvent Toluene, 1,4-Dioxane, CPMEStrictly anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and hydrodehalogenation.[3]
Temperature 80–110 °CAs with Suzuki coupling, elevated temperatures are typically necessary for C-Cl bond activation.[3]

FAQ 4: Troubleshooting Common Side Reactions

Question: My reaction is producing byproducts. How can I identify and minimize them?

Answer: Side reactions are common in cross-coupling chemistry, especially with complex substrates. Identifying the byproduct through LC-MS or NMR is the first step to targeted troubleshooting.

Common ProblemProbable Cause(s)Proposed Solution(s)
Hydrodehalogenation (Replacement of -Cl with -H)1. Presence of water or other proton sources.[2] 2. β-hydride elimination from the amine or solvent. 3. Slow reductive elimination allowing competing pathways.1. Ensure all reagents, solvents, and glassware are scrupulously dry.[3] 2. Use a high-purity, anhydrous base.[3] 3. Choose a ligand that promotes faster reductive elimination (e.g., BrettPhos).
Boronic Acid Homocoupling (Suzuki Reaction)1. Presence of oxygen in the reaction.[1] 2. Incomplete reduction of a Pd(II) precatalyst leading to Pd(II) species that promote homocoupling.1. Improve the degassing procedure for the solvent and maintain a strict inert atmosphere throughout the reaction.[1][2] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or use a well-defined pre-catalyst.
Protodeboronation (Loss of boronic acid group)1. Reaction with trace water or protic solvents, often exacerbated by high temperatures or certain bases.[1]1. Use anhydrous conditions. 2. Use a slight excess of the boronic acid (1.5-2.0 equiv). 3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-chloropyridine-3,5-diamine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block while managing the critical aspect of regioselectivity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Challenge of Regioselectivity

This compound is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chloro group at the C2 position and two electron-donating amino groups at the C3 and C5 positions, presents both opportunities and challenges. The primary hurdle in its synthetic application is controlling the regioselectivity of subsequent reactions. The interplay of electronic effects from the pyridine nitrogen and the two amino groups, along with steric considerations, dictates the reactivity of the C2, C4, and C6 positions. This guide will provide you with the knowledge and practical strategies to control these outcomes in your experiments.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a common transformation for functionalizing chloropyridines. The electron-deficient nature of the pyridine ring, exacerbated by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the C2 and C4 positions.

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: At which position is nucleophilic attack most likely to occur on this compound, and why?

A1: Nucleophilic attack is most likely to occur at the C2 position , leading to the displacement of the chloride leaving group. This is due to a combination of electronic factors. The pyridine nitrogen atom is electron-withdrawing, which significantly activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[1][2] The formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate, is more favorable when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at C2 and C4.[1][3] In the case of this compound, the C2 position is directly activated by the ring nitrogen.

Q2: I am observing a mixture of products with substitution at both C2 and C6. How can I improve selectivity for the C2 position?

A2: While C2 is electronically favored, reaction conditions can influence selectivity. To enhance selectivity for the C2 position:

  • Lowering Reaction Temperature: SNAr reactions are often under kinetic control. By lowering the reaction temperature, you can favor the pathway with the lower activation energy, which is typically the attack at the more electronically activated C2 position.

  • Choice of Nucleophile: Sterically hindered nucleophiles may show a higher preference for the less sterically encumbered C6 position. If possible, using a less bulky nucleophile could improve C2 selectivity.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states for attack at different positions. It is advisable to screen a range of aprotic polar solvents like DMF, DMSO, and NMP, as well as ethereal solvents like dioxane and THF.

Q3: Can the amino groups at C3 and C5 interfere with the SNAr reaction?

A3: Yes, the amino groups can influence the reaction in two main ways:

  • Side Reactions: The amino groups themselves are nucleophilic and can potentially react with other electrophilic species in the reaction mixture or undergo self-condensation under harsh conditions.

  • Electronic Effects: The electron-donating nature of the amino groups can slightly decrease the overall electrophilicity of the pyridine ring, potentially requiring more forcing conditions for the SNAr reaction to proceed compared to a pyridine ring with electron-withdrawing substituents.

To mitigate these effects, consider protecting the amino groups as carbamates (e.g., Boc) or amides if they are found to interfere with the desired reaction.

Troubleshooting Guide for SNAr Reactions
Problem Potential Cause Troubleshooting Steps
Low or no conversion Insufficient activation of the pyridine ring.Increase reaction temperature. Use a more polar aprotic solvent (e.g., DMSO, NMP).
Poor nucleophilicity of the attacking species.Use a stronger nucleophile if the substrate is compatible. Add a base to deprotonate the nucleophile in situ.
Mixture of regioisomers (C2 and C6 substitution) Reaction is under thermodynamic control or steric effects are significant.Lower the reaction temperature to favor kinetic control. Screen different solvents. Consider using a less sterically demanding nucleophile.
Side products from reactions involving the amino groups The amino groups are participating in undesired reactions.Protect the amino groups as carbamates (e.g., Boc) or amides prior to the SNAr reaction.
Decomposition of starting material Reaction conditions are too harsh.Decrease the reaction temperature. Use a milder base.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, the application of these reactions to this compound requires careful optimization due to the inherent challenges posed by chloropyridines and the presence of the amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. However, 2-chloropyridines are notoriously challenging substrates due to the strength of the C-Cl bond and potential catalyst inhibition.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common reasons for failure?

A1: The most common reasons for failure are:

  • Catalyst Inhibition: The pyridine nitrogen and the two amino groups are Lewis basic and can coordinate to the palladium catalyst, leading to its deactivation.

  • Inactive Catalyst System: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step and requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material can be significant side reactions.

Q2: What is the best catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound?

A2: For challenging substrates like 2-chloropyridines, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands is crucial. Recommended systems include:

  • Palladacycle Precatalysts: G3 or G4 palladacycles are often more effective than simple palladium salts like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.

  • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be both sterically demanding and electron-rich, which facilitates the difficult oxidative addition of the C-Cl bond.

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-IPr and other NHC-based catalysts have also shown high efficacy in the coupling of chloropyridines.

A recommended starting point would be to use a G3-SPhos or G3-XPhos precatalyst with a strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.

Q3: How can I minimize side reactions like protodeboronation and hydrodehalogenation?

A3: To minimize these side reactions:

  • Use Anhydrous and Degassed Solvents: Water and oxygen can contribute to these side reactions. Ensure your solvents are thoroughly dried and degassed.

  • High Purity Reagents: Use high-purity boronic acid and base.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.

  • Use a Slight Excess of Boronic Acid: Using 1.2-1.5 equivalents of the boronic acid can help to favor the desired cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., SPhos-Pd-G3, 2-5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the choice of catalyst system.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination on this compound and see no product. What should I check first?

A1: The primary suspects for a failed Buchwald-Hartwig amination with a chloropyridine are:

  • Inactive Catalyst: Aryl chlorides are significantly less reactive than bromides or iodides. The oxidative addition of the C-Cl bond is often the rate-limiting step and requires a highly active palladium catalyst.

  • Inappropriate Ligand: Standard phosphine ligands like PPh₃ are generally ineffective. Bulky, electron-rich biarylphosphine ligands are essential.

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and more active catalysts.

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere.

Q2: Which ligands are recommended for the Buchwald-Hartwig amination of this compound?

A2: The choice of ligand is critical for activating the C-Cl bond. The following classes of ligands have proven effective for chloropyridines:

  • Sterically Hindered Biarylphosphine Ligands: Ligands such as RuPhos, BrettPhos, and DavePhos are highly recommended.

  • Ferrocene-Based Ligands: Josiphos-type ligands can also be effective.

The selection of the optimal ligand may require some screening for your specific amine coupling partner.

Q3: I am observing a significant amount of hydrodehalogenation. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the chloro group with a hydrogen atom, is a common side reaction. To suppress it:

  • Use a Highly Active Catalyst System: A more active catalyst can promote the desired C-N bond formation to outcompete the hydrodehalogenation pathway.

  • Ensure Anhydrous Conditions: Trace amounts of water can be a source of protons for this side reaction. Use dry solvents and reagents.

  • High Purity Base: Ensure your base (e.g., NaOtBu) is of high purity and anhydrous.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the amination pathway.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point and may require optimization.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Visualization of Key Concepts

Regioselectivity in SNAr Reactions

G cluster_0 Factors Influencing Regioselectivity in SNAr cluster_1 Controlling the Outcome A This compound B Nucleophilic Attack A->B C C2 Position (ortho to N) B->C Electronically Favored (Resonance Stabilization) D C4 Position (para to N) B->D Electronically Activated E C6 Position (ortho to N) B->E Sterically Accessible F Reaction Conditions G Kinetic Control (Low Temperature) F->G H Steric Hindrance of Nucleophile F->H G->C H->E

Caption: Factors influencing the regioselectivity of nucleophilic aromatic substitution on this compound.

Decision-Making Workflow for Suzuki-Miyaura Coupling Troubleshooting

G start Start Suzuki-Miyaura Reaction q1 Is there any conversion? start->q1 a1_yes Check for Side Products q1->a1_yes Yes a1_no Troubleshoot Catalyst System q1->a1_no No q2 Are hydrodehalogenation or protodeboronation products observed? a1_yes->q2 a1_no_steps 1. Switch to a more active catalyst (e.g., G3/G4 palladacycle). 2. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). 3. Increase catalyst loading. 4. Increase reaction temperature. a1_no->a1_no_steps a2_yes Improve Reaction Conditions: - Use anhydrous/degassed solvents - High purity reagents - Optimize reaction time/temp q2->a2_yes Yes a2_no Optimize for Higher Yield: - Screen different ligands/bases - Adjust stoichiometry q2->a2_no No end Successful Coupling a2_yes->end a2_no->end a1_no_steps->end

References

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. 2-Chloropyridine-3,5-diamine is a valuable heterocyclic building block, widely employed in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic and structural properties.[1] However, its molecular architecture—featuring a deactivated C-Cl bond and three Lewis basic nitrogen centers—presents significant challenges in achieving high conversion rates, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural steps to explain the causality behind reaction phenomena and equip you with a logical framework for systematic optimization.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows little to no conversion. What are the primary factors to investigate?

Low conversion is the most common issue and typically stems from two interdependent factors: the inherent low reactivity of the aryl chloride and inhibition of the palladium catalyst.[2][3] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition to the Pd(0) center the rate-limiting step of the catalytic cycle.[2]

Simultaneously, the substrate itself can act as a poison to the catalyst. The lone pair of electrons on the pyridine nitrogen, as well as those on the two amino groups, can coordinate strongly to the palladium center, forming inactive or off-cycle complexes that halt catalysis.[3][4]

To systematically troubleshoot this problem, follow this logical workflow:

G start Low / No Conversion Observed reagents Step 1: Verify Reagent Quality & Stoichiometry - Purity of this compound? - Activity of Pd source? - Anhydrous/degassed solvent? - Purity of base & coupling partner? start->reagents Begin Diagnosis setup Step 2: Confirm Reaction Setup - Strictly inert atmosphere (Ar/N2)? - Adequate degassing of solvent? - Correct temperature control? - Sufficient agitation? reagents->setup Reagents OK? params Step 3: Re-evaluate Catalytic Parameters - Is the ligand appropriate for C-Cl activation? - Is the base strong enough? - Is catalyst loading sufficient? setup->params Setup Correct? optimize Systematically Optimize Conditions (Ligand, Base, Solvent, Temp.) params->optimize Parameters Suboptimal?

Caption: General troubleshooting workflow for low-yield reactions.
Q2: I'm attempting a Suzuki-Miyaura coupling and getting a low yield. Which catalyst, ligand, and base combination is recommended?

For a challenging substrate like this compound, a standard catalyst system such as Pd(PPh₃)₄ is often ineffective due to the difficulty of the C-Cl bond oxidative addition.[3] Success hinges on using a more active, specialized catalyst system.

Causality: The key is to accelerate the oxidative addition step to outcompete catalyst inhibition. This is achieved by using bulky, electron-rich phosphine ligands. These ligands stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond.

ComponentRecommendationRationale & Key Considerations
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ; ensure conditions are suitable for its complete reduction.
Ligand SPhos, XPhos, or RuPhos (2-6 mol%)These are bulky, electron-rich biarylphosphine ligands essential for activating the C-Cl bond. The ligand-to-palladium ratio should be at least 2:1.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)A strong inorganic base is required. K₃PO₄ is a common and effective choice. Cs₂CO₃ can be more effective for particularly difficult couplings due to its higher solubility in some organic solvents.[2][3]
Solvent 1,4-Dioxane/water (e.g., 10:1) or TolueneSolvents must be rigorously degassed to prevent catalyst oxidation. A small amount of water can be beneficial in Suzuki couplings by aiding the dissolution of the base and facilitating transmetalation.[3]
Temperature 80-110 °CElevated temperatures are necessary to overcome the high activation energy of the oxidative addition step.[3]

Self-Validation: If, after implementing these conditions, you observe the formation of the desired product (even in low amounts) alongside unreacted starting material, it confirms the catalyst system is active but requires further optimization (e.g., higher temperature, increased catalyst loading).

Q3: My Buchwald-Hartwig amination is failing. How should I adjust my conditions for this substrate?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging. The primary hurdles remain the C-Cl bond activation and potential catalyst inhibition. However, the choice of base is particularly critical in this reaction.

Causality: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, forming the active amide nucleophile without competing in side reactions. Sodium tert-butoxide is highly effective because it is a strong base with significant steric bulk.

ComponentRecommendationRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-3 mol%) or Pre-catalysts (e.g., G3/G4 Palladacycles)Pre-catalysts are often superior as they form the active Pd(0) species more cleanly and efficiently than standard sources like Pd(OAc)₂.[2]
Ligand RuPhos, BrettPhos, or Josiphos-type ligands (2-6 mol%)These bulky, electron-rich ligands are critical for accelerating both the oxidative addition and the final reductive elimination step, which helps prevent side reactions like hydrodehalogenation.[2]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)A strong, non-nucleophilic base is essential. NaOtBu is the most common and effective choice.[2] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be tried, but this will likely require a more active catalyst system and higher temperatures.[2]
Solvent Toluene or 1,4-DioxaneUse strictly anhydrous and degassed solvents. Water can interfere with the catalytic cycle and promote hydrodehalogenation.[2]
Temperature 90-110 °CHigh temperatures are typically required to drive the reaction to completion.[2]
Q4: I'm observing significant byproduct formation. How can I identify and minimize these unwanted pathways?

Byproduct formation indicates that while your catalyst may be active, undesired reaction pathways are competing with the productive cross-coupling.

G pd0 Pd(0)L Active Catalyst inhibition {Inhibited Complex (e.g., (Py-NH2)2-PdL)} pd0->inhibition Catalyst Inhibition sub 2-Cl-Py-(NH2)2 (Ar-Cl) pd0->sub oa_complex Aryl-Pd(II)-Cl Complex product Product oa_complex->product Transmetalation & Reductive Elimination product->pd0 sub->oa_complex Oxidative Addition (Slow Step) sub->inhibition partner Coupling Partner (e.g., Ar'-B(OH)2)

Caption: Simplified catalytic cycle highlighting challenging steps.
ByproductIdentification (MS/NMR)Primary Cause(s)Mitigation Strategy
Dehalogenated Substrate (Pyridine-3,5-diamine)Loss of 34 Da (Cl replaced by H)Slow reductive elimination allows for competing pathways like reaction with trace water or β-hydride elimination.[2]Use bulky, electron-rich ligands (e.g., RuPhos) to accelerate reductive elimination. Ensure strictly anhydrous conditions.[2]
Protodeboronated Arene (Suzuki only)Boronic acid partner is replaced by its corresponding arene.The C-B bond is cleaved by a proton source, often exacerbated by water and certain bases.[3]Use anhydrous solvents or consider using more stable boronic esters (e.g., pinacol esters).[4]
Homocoupled Boronic Acid (Suzuki only)Dimer of the boronic acid coupling partner.Presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), promoting oxidative homocoupling.[3]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Use a direct Pd(0) source like Pd₂(dba)₃.[4][5]

Validated Experimental Protocols

These protocols provide a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).[6]

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times.

  • Catalyst Addition: In the glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.[3][7]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and NaOtBu (1.4 equiv.).[2]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine to be coupled (1.2 equiv.).

  • Inerting & Solvent: Remove the flask from the glovebox, place it under a positive pressure of inert gas, and add anhydrous, degassed toluene (0.1 M concentration).[2]

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.[2]

  • Purification: Purify the residue by flash column chromatography.

References

preventing decomposition of 2-Chloropyridine-3,5-diamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloropyridine-3,5-diamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling and reaction of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Instability of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its reactivity, which makes it a useful synthon, also contributes to its potential for decomposition under various reaction conditions. The presence of two electron-donating amino groups on the pyridine ring, in conjunction with an electron-withdrawing chlorine atom, creates a molecule with a nuanced electronic profile that must be carefully managed.

The primary modes of decomposition often involve oxidation of the amino groups, nucleophilic substitution of the chlorine atom, and potential polymerization or side reactions under harsh conditions. Understanding these pathways is crucial for designing robust reaction protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that researchers encounter when working with this compound.

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?

A1: Darkening of the reaction mixture is a common indicator of decomposition, often due to oxidation of the diamine. The amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to mitigate oxidative decomposition.

  • Reagent Purity: Ensure the purity of your starting materials and reagents, as trace metal impurities can catalyze oxidation.

Q2: I am observing significant byproduct formation in my acylation reaction. What are the likely side reactions?

A2: Acylation of this compound can be complicated by several factors, including over-acylation and competing reactions at different nucleophilic sites.

Common Side Reactions:

  • Di-acylation: Both amino groups can be acylated, leading to the formation of a di-acylated byproduct.

  • N-acylation vs. Ring Acylation: While N-acylation is generally favored, under certain conditions, acylation at the pyridine ring can occur, although this is less common.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the diamine in reacting with the acylating agent.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the acylating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to control selectivity and reduce byproduct formation.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Order of Addition: Adding the acylating agent slowly to a solution of the diamine and base can help to maintain a low concentration of the acylating agent and improve selectivity.

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?

A3: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors, including catalyst inhibition and decomposition of the starting material.

Potential Issues:

  • Catalyst Inhibition: The amino groups on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

  • Decomposition under Basic Conditions: The combination of a strong base and elevated temperatures can lead to decomposition of the diamine.

  • Competing Reactions: The chlorine atom can be displaced by nucleophiles present in the reaction mixture, leading to byproducts.

Troubleshooting Steps:

  • Ligand Selection: Use a bulky, electron-rich phosphine ligand that can promote the desired cross-coupling reaction while minimizing coordination of the amino groups to the palladium center.

  • Base Selection: Screen different bases to find one that is strong enough to facilitate the catalytic cycle but mild enough to avoid decomposition of the starting material. Inorganic bases like potassium carbonate or cesium carbonate are often good starting points.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Lowering the temperature and extending the reaction time may improve the yield by minimizing decomposition.

  • Purity of Starting Material: Ensure the this compound is of high purity, as impurities can negatively impact the catalytic cycle.[2]

III. Experimental Protocols

The following protocols provide a starting point for common reactions involving this compound. These should be optimized for your specific substrate and reaction scale.

Protocol 1: General Procedure for Mono-Acylation

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and a suitable anhydrous, degassed solvent (e.g., THF, DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride, anhydride) (1.05 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), a suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.), and the boronic acid or ester (1.2 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and a degassed solvent system (e.g., dioxane/water, toluene/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

IV. Visualization of Key Concepts

To further aid in understanding the principles discussed, the following diagrams illustrate key concepts.

DecompositionPathways This compound This compound Oxidation Oxidation This compound->Oxidation [O] Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Polymerization Polymerization This compound->Polymerization Harsh Conditions Decomposition Products Decomposition Products Oxidation->Decomposition Products Nucleophilic Substitution->Decomposition Products Polymerization->Decomposition Products

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Low Yield / Byproducts Low Yield / Byproducts Oxidation Oxidation Low Yield / Byproducts->Oxidation Side Reactions Side Reactions Low Yield / Byproducts->Side Reactions Catalyst Issues Catalyst Issues Low Yield / Byproducts->Catalyst Issues Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Degassed Solvents Degassed Solvents Oxidation->Degassed Solvents Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Control Temperature Control Temperature Side Reactions->Control Temperature Screen Ligands/Bases Screen Ligands/Bases Catalyst Issues->Screen Ligands/Bases

Caption: A troubleshooting workflow for common reaction issues.

V. Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4] Storage at 0-8°C is recommended.[1]

  • Handling: Handle in a well-ventilated area or in a fume hood.[3][4] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5] Minimize dust generation and accumulation.[3]

By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their reactions and obtain cleaner products with higher yields.

References

scale-up challenges for the synthesis of 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloropyridine-3,5-diamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, particularly when transitioning from laboratory scale to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The two primary routes are:

  • Route A: Reduction of a Dinitro Precursor: This involves the reduction of 2-Chloro-3,5-dinitropyridine. This precursor is commercially available and the reduction is typically high-yielding.[1][2]

  • Route B: Chlorination of a Diamino Precursor: This route involves the direct chlorination of 3,5-Diaminopyridine. This approach is more atom-economical but can be challenging in terms of selectivity.

Q2: Which synthetic route is preferable for large-scale production?

A2: Route A, the reduction of 2-Chloro-3,5-dinitropyridine, is often preferred for scale-up. This is because the starting material is a stable, crystalline solid and the reduction step is typically clean and high-yielding. Route B, while shorter, often suffers from a lack of selectivity, leading to the formation of di- and tri-chlorinated byproducts that can be difficult to separate on a large scale.[3][4]

Q3: How can I monitor the progress of the reduction reaction (Route A)?

A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-Chloro-3,5-dinitropyridine) and the appearance of the product spot (this compound) indicate reaction progression.

Q4: What are the primary safety concerns associated with this synthesis?

A4: Key safety considerations include:

  • Handling of Nitro Compounds: 2-Chloro-3,5-dinitropyridine is a potentially energetic material and should be handled with care, avoiding shock and high temperatures.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, appropriate safety measures for handling hydrogen gas under pressure are essential.

  • Chlorinating Agents: If pursuing Route B, chlorinating agents can be corrosive and toxic. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section delves into specific problems that may be encountered during the scale-up of the this compound synthesis, with a focus on the more common reduction route (Route A).

Problem 1: Low Yield
Possible Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Verify Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not expired or poisoned. On scale-up, catalyst deactivation can be more pronounced due to impurities in the starting material or solvent. Increase Catalyst Loading: At larger scales, mass transfer limitations can become significant. A modest increase in catalyst loading (e.g., from 5 mol% to 7-8 mol%) can sometimes compensate for this. Optimize Hydrogen Pressure & Agitation: Ensure efficient mixing to maintain catalyst suspension and facilitate hydrogen transfer. On a larger scale, the geometry of the reactor and the efficiency of the agitator are critical.
Product Degradation Temperature Control: The reduction of nitro groups is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing degradation of the product or side reactions. Ensure the reactor's cooling system is adequate and monitor the internal temperature closely. Inert Atmosphere: The resulting diamine product can be susceptible to oxidation, leading to colored impurities. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the work-up and isolation is crucial.
Problem 2: Product Purity Issues (Colored Product)
Possible Cause Troubleshooting Steps & Scientific Rationale
Oxidation of the Product Inert Atmosphere During Work-up: As mentioned, the amino groups are prone to oxidation. After the reaction is complete, ensure the product slurry is handled under an inert atmosphere during filtration and drying. Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the work-up can prevent the formation of colored impurities.[3]
Incomplete Reduction Presence of Nitro-Amino Intermediates: Partially reduced intermediates can impart color to the final product. Ensure the reaction goes to completion by extending the reaction time or increasing catalyst loading as needed. HPLC analysis is more sensitive than TLC for detecting these trace impurities.
Heavy Metal Contamination from Catalyst Efficient Catalyst Filtration: On a larger scale, catalyst filtration can be more challenging. Use of a filter aid (e.g., Celite) can help in the complete removal of the palladium on carbon catalyst. Residual palladium can sometimes cause discoloration in downstream steps.
Problem 3: Difficult Product Isolation
Possible Cause Troubleshooting Steps & Scientific Rationale
Fine Particle Size Controlled Crystallization: Rapid precipitation or crashing out of the product can lead to very fine particles that are difficult to filter. A controlled cooling profile during crystallization can yield larger particles that are easier to handle. Choice of Anti-Solvent: If an anti-solvent is used for precipitation, its addition rate should be carefully controlled to avoid shock crystallization.
Oily Product Solvent Selection for Crystallization: The product may be oiling out due to the wrong choice of crystallization solvent. A solvent screen should be performed to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique is recrystallization from a solvent/anti-solvent pair like ethanol/water or ethyl acetate/hexanes.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is a representative lab-scale procedure. Scale-up will require adjustments to equipment and handling procedures.

  • Reaction Setup: To a hydrogenation vessel, add 2-Chloro-3,5-dinitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Inerting: Purge the vessel with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the starting material) to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi). The reaction is exothermic, so ensure cooling is available to maintain the temperature between 25-35 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor the hydrogen uptake. The reaction progress can also be checked by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a clean reactor. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to allow for the formation of crystals. The cooling rate should be controlled to obtain a desirable crystal size.

  • Isolation: Filter the crystallized product and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50-60 °C to avoid degradation.

Part 4: Visualizing the Workflow and Troubleshooting

To aid in understanding the process and decision-making, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start: 2-Chloro-3,5-dinitropyridine Charge_Reactor Charge Reactor with Starting Material & Solvent Start->Charge_Reactor Inerting Inert with Nitrogen Charge_Reactor->Inerting Add_Catalyst Add Pd/C Catalyst Inerting->Add_Catalyst Hydrogenation Hydrogenate (50-100 psi H2, 25-35°C) Add_Catalyst->Hydrogenation Monitoring Monitor by HPLC/TLC Hydrogenation->Monitoring Filter_Catalyst Filter off Pd/C Monitoring->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Isolate_Dry Isolate & Dry Product Recrystallize->Isolate_Dry End Final Product: this compound Isolate_Dry->End

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Problem Problem Encountered LowYield Low Yield Problem->LowYield PurityIssue Purity Issue (Color) Problem->PurityIssue IsolationIssue Isolation Difficulty Problem->IsolationIssue IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Possible Cause Degradation Product Degradation? LowYield->Degradation Possible Cause Oxidation Oxidation? PurityIssue->Oxidation Possible Cause ResidualCatalyst Residual Catalyst? PurityIssue->ResidualCatalyst Possible Cause FineParticles Fine Particles? IsolationIssue->FineParticles Possible Cause OilingOut Product Oiling Out? IsolationIssue->OilingOut Possible Cause CheckCatalyst Check/Increase Catalyst IncompleteRxn->CheckCatalyst Solution OptimizeConditions Optimize H2 Pressure/Agitation IncompleteRxn->OptimizeConditions Solution ControlTemp Improve Temperature Control Degradation->ControlTemp Solution InertWorkup Use Inert Atmosphere Oxidation->InertWorkup Solution ImproveFiltration Improve Catalyst Filtration ResidualCatalyst->ImproveFiltration Solution ControlCooling Control Cooling Rate FineParticles->ControlCooling Solution SolventScreen Perform Solvent Screen OilingOut->SolventScreen Solution

Caption: Troubleshooting decision tree for synthesis scale-up.

References

common pitfalls in handling 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloropyridine-3,5-diamine (CAS: 5632-81-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling and use of this versatile synthetic intermediate. By understanding its unique reactivity, you can optimize your experimental outcomes and ensure safe laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage, handling, and properties of this compound.

Q1: My new bottle of this compound has a beige to coffee color. Is it degraded?

A1: Not necessarily. The expected appearance of this compound is a beige to coffee-colored powder.[1] Aromatic amines, especially di- and polyamines, are highly susceptible to aerial oxidation, which can cause darkening over time. The color intensity can vary between batches. Purity should be verified by an appropriate analytical method, such as HPLC or NMR, rather than relying on color alone.

Q2: What are the correct storage conditions for this reagent?

A2: To minimize degradation, this compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent oxidation of the electron-rich aminopyridine ring.

Q3: Is this compound stable at room temperature for the duration of a typical reaction setup?

A3: While long-term storage should be refrigerated, the compound is generally stable for the duration of a typical laboratory experiment at room temperature. However, prolonged exposure to ambient conditions, especially in the presence of light and air, should be avoided. For reactions running longer than 24 hours or at elevated temperatures, it is crucial to maintain an inert atmosphere.[2]

Q4: What solvents are recommended for dissolving this compound?

A4: While specific quantitative solubility data is limited, based on its structure and data from related compounds like 2-chloropyridine, it is expected to be sparingly soluble in water but miscible with most organic solvents.[2] Good solubility can be expected in polar aprotic solvents like DMF, DMSO, and NMP, as well as chlorinated solvents like DCM and chloroform. It should also be soluble in alcohols like methanol and ethanol. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q5: What are the primary safety hazards I should be aware of?

A5: While a specific safety data sheet for this exact compound is not widely available, data from structurally similar compounds like 2-chloropyridine and other aminopyridines indicate several potential hazards.[2][3][4] You should assume the compound is:

  • Toxic/Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Irritant: Causes skin, eye, and respiratory tract irritation.[3]

  • Sensitizer: May cause an allergic skin reaction.[4] Always handle this compound in a well-ventilated chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

Section 2: Troubleshooting Experimental Pitfalls

This section provides in-depth guidance on specific problems that may arise during reactions involving this compound.

Issue 1: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Root Cause Analysis: The primary challenge in using this compound in palladium-catalyzed reactions stems from the presence of the two basic amino groups. These groups can act as ligands for the palladium center, leading to several problems:

  • Catalyst Inhibition: The amino groups can coordinate strongly to the palladium catalyst, forming stable but inactive complexes that prevent it from participating in the catalytic cycle.[7]

  • Competing Nucleophilicity: In C-N cross-coupling reactions, the aminopyridine itself can act as a nucleophile, leading to undesired self-coupling or homocoupling byproducts.[7]

  • Substrate Degradation: Under certain conditions, particularly with strong bases or high temperatures, dehalogenation of the starting material can occur.[8]

Troubleshooting Strategies:

StrategyRationale & ExplanationRecommended Actions
1. Ligand Selection Use electron-rich, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos).These ligands are designed to promote the desired reductive elimination step and can be less susceptible to displacement by the substrate's amino groups, outcompeting the inhibitory coordination.[7][9]
2. Use of Precatalysts Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).These catalysts form the active Pd(0) species more reliably and at lower temperatures, which can minimize side reactions and overcome the activation barrier posed by challenging substrates.[7]
3. Base Selection Use a weaker, non-nucleophilic base if possible.Strong bases can promote side reactions. While many cross-couplings require a strong base, screening alternatives like K₃PO₄ or Cs₂CO₃ instead of t-butoxides may reduce substrate degradation.[8]
4. Protecting Groups Temporarily protect one or both amino groups.Protecting the amino groups (e.g., as Boc or Cbz carbamates) eliminates their ability to coordinate with the palladium catalyst. This is often the most robust solution for complex syntheses, although it adds steps to the sequence.[10]

Troubleshooting Workflow: Failed Cross-Coupling Reaction

G start Reaction Failed: Low Yield or No Product check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Largely Unconsumed? check_sm->sm_present Yes sm_gone SM Consumed, Multiple Spots/Peaks? check_sm->sm_gone No catalyst_dead Potential Catalyst Inhibition - Amino groups are coordinating to Pd. sm_present->catalyst_dead degradation Potential SM Degradation - Dehalogenation or other side reactions. sm_gone->degradation solution1 Solution: 1. Switch to bulky biarylphosphine ligand (e.g., RuPhos, XPhos). 2. Use a modern precatalyst. 3. Increase catalyst loading. catalyst_dead->solution1 protect If issues persist: Consider protecting the amino groups (e.g., Boc protection). solution1->protect solution2 Solution: 1. Lower reaction temperature. 2. Use a milder base (e.g., K3PO4). 3. Ensure rigorous inert atmosphere. degradation->solution2 solution2->protect

Caption: Decision tree for troubleshooting a failed Pd-catalyzed cross-coupling reaction.

Issue 2: Compound Darkens or Decomposes During Workup or Purification

Root Cause Analysis: The electron-rich 3,5-diaminopyridine system is prone to oxidation. This can be exacerbated by:

  • Acidic Conditions: While aminopyridines are basic, exposure to strong acids during an aqueous workup can lead to instability. Some chlorinated heterocycles show marked instability in acidic media.[8]

  • Silica Gel Chromatography: The acidic nature of standard silica gel can cause irreversible adsorption and decomposition of basic compounds on the column. This is often observed as significant tailing and loss of mass balance.[11]

  • High Temperatures: Thermal decomposition of chloropyridines can occur at elevated temperatures, potentially releasing toxic fumes like HCl and nitrogen oxides.[2][12] While the melting point is ~122-132°C[1], prolonged heating in solution, such as during solvent evaporation, should be done with care.

Troubleshooting Strategies:

StrategyRationale & ExplanationRecommended Actions
1. Neutral/Basic Workup Avoid acidic washes which can degrade the compound.Use saturated sodium bicarbonate (NaHCO₃) or brine for aqueous washes instead of acidic solutions like 1M HCl.
2. Modified Chromatography Neutralize the acidic sites on the silica gel to prevent compound degradation and improve peak shape.Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to the eluent for column chromatography.[11] Alternatively, use a different stationary phase like alumina (basic or neutral).
3. Minimize Heat Exposure Reduce the risk of thermal decomposition.When concentrating the product, use a rotary evaporator with a water bath temperature below 40°C. Avoid drying the final product in a high-temperature oven.
4. Use of Antioxidants Prevent aerial oxidation during workup and storage.For particularly sensitive downstream applications, consider performing the workup and purification under an inert atmosphere or adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if compatible with the reaction.

Section 3: Key Protocols and Data

Protocol 1: General Handling and Weighing Procedure

This protocol outlines the minimum safety and handling requirements to prevent exposure and reagent degradation.

  • Preparation: Before handling, ensure a chemical fume hood is operational and that an eyewash station and safety shower are accessible. Prepare a designated waste container.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, closed-toe shoes, chemical safety goggles, and nitrile gloves.[13]

  • Inert Atmosphere Transfer: If possible, transfer the reagent from its primary container to a tared flask inside a glovebox.

  • Fume Hood Operation: If a glovebox is unavailable, conduct all weighing and transferring operations within a certified chemical fume hood to minimize inhalation risk.[13]

  • Dispensing: Use clean spatulas for solid transfer. Avoid creating airborne dust.

  • Storage: After dispensing the required amount, tightly seal the container, purge with an inert gas (e.g., Argon), and return it to refrigerated storage (0-8°C).[1]

  • Decontamination: Clean any contaminated surfaces and equipment immediately. Dispose of contaminated weighing paper and gloves in the designated hazardous waste container.[13]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Storage & Cleanup prep1 Verify Fume Hood & Safety Showers prep2 Don PPE: Gloves, Goggles, Lab Coat prep1->prep2 handle1 Transfer/Weigh in Fume Hood prep2->handle1 handle2 Dispense Solid Carefully handle1->handle2 store1 Seal Container, Purge with Inert Gas handle2->store1 store2 Return to 0-8°C Storage store1->store2 cleanup Dispose of Waste & Decontaminate store2->cleanup

Caption: Standard workflow for the safe handling of this compound.

Protocol 2: Purification by Column Chromatography

This protocol is designed to purify basic aminopyridine derivatives while minimizing on-column degradation.

  • Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Eluent Modification: Add 0.5-1% (v/v) of triethylamine (TEA) to the pre-mixed eluent. This is critical to prevent peak tailing and product loss on the silica gel.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude material onto a small amount of silica gel, dry it, and load the dried powder onto the top of the packed column (dry loading). This often gives better separation than wet loading.

  • Elution: Begin elution. Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator bath <40°C). The residual triethylamine is volatile and will be removed under high vacuum.

Data Summary Table
PropertyValue / InformationSource(s)
CAS Number 5632-81-5[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
Appearance Beige to coffee color powder[1]
Melting Point 122-132 °C[1]
Storage Conditions 0-8°C, under inert gas, protected from light[1]
Incompatible Materials Strong oxidizing agents, strong acids[2]
Thermal Decomposition May produce toxic fumes of HCl, NOx, and CO upon heating.[2][12]

References

Technical Support Center: Enhancing the Stability of 2-Chloropyridine-3,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyridine-3,5-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. The inherent reactivity of the chloropyridine scaffold, combined with the presence of amino groups, presents unique stability challenges that can impact experimental reproducibility, compound integrity, and the overall success of a research campaign.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you proactively manage and enhance the stability of your compounds.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter during your experiments. Follow the logical workflow to diagnose and resolve the issue.

Q1: I'm observing unexpected degradation of my this compound derivative in solution during my experiments. What should I do first?

The first step is to systematically identify the primary cause of degradation. The workflow below will guide you through the diagnostic process.

TroubleshootingWorkflow A Observation: Compound Degradation B Is the solution exposed to light? A->B Check Environment C Is the experiment run under ambient atmosphere? A->C Check Environment D What is the pH of the solution? A->D Check Solution E Are you using a strong base or nucleophile? A->E Check Reaction Sol_B Action: Protect from Light - Use amber vials. - Cover setup with foil. B->Sol_B Yes Sol_C Action: Use Inert Atmosphere - Degas solvents. - Purge headspace with N2 or Ar. C->Sol_C Yes Sol_D Action: Adjust & Buffer pH - Maintain pH 6-8. - Use non-nucleophilic buffers. D->Sol_D Outside optimal range Sol_E Action: Re-evaluate Reagents - Use milder, non-nucleophilic bases (e.g., K3PO4). - Lower reaction temperature. E->Sol_E Yes

Caption: Troubleshooting workflow for compound degradation.

Causality Explained:

  • Light Exposure: 2-Chloropyridine derivatives are susceptible to photodegradation, where UV light can induce cleavage of the C-Cl bond and modification of the pyridine ring, forming various byproducts.[4][5] This is a common issue in well-lit laboratories.

  • Atmosphere (Oxygen): The amino groups on the pyridine ring can make the molecule susceptible to oxidation, especially in the presence of trace metals or upon exposure to air over time. N-oxidation of the pyridine ring is also a known metabolic and chemical transformation.[6][7]

  • pH of Solution: The stability of aminopyridines is highly pH-dependent.[8] At acidic or alkaline extremes, hydrolysis of the chloro group or degradation of the diamine functionalities can be accelerated. The protonation state of the amino groups and the pyridine nitrogen affects the molecule's electronic properties and susceptibility to attack.[9]

  • Reagents: In synthetic reactions, strong bases can promote dehalogenation, an undesired side reaction where the chlorine atom is replaced by hydrogen.[10][11] This is often mediated by the formation of palladium-hydride species in cross-coupling reactions.[11]

Q2: My primary degradation product appears to be the dehalogenated version of my starting material. How can I prevent this?

Dehalogenation (or hydrodehalogenation) is a frequent side reaction, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Immediate Actions & Rationale:

  • Switch to a Milder Base: Strong alkoxide bases like NaOtBu are known to generate hydride species that can lead to dehalogenation.[10] Weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended to minimize this pathway.[10][11]

  • Optimize Your Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) accelerate the desired reductive elimination step in the catalytic cycle. This makes the desired C-C or C-N bond formation kinetically favored over the competing dehalogenation pathway.[10][11]

  • Ensure Anhydrous Conditions: Water can be a source of protons for the dehalogenation process. Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane. Ensure all reagents are thoroughly dried before use.[10]

  • Work Under a Strictly Inert Atmosphere: As detailed in Protocol 3, using an inert atmosphere of nitrogen or argon is crucial to prevent both oxidative degradation and potential side reactions involving atmospheric components.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the chemical nature and stability of this compound derivatives.

Q1: What are the primary degradation pathways for this compound derivatives?

There are four main degradation pathways you must consider: Photodegradation, Oxidation, Hydrolysis, and Dehalogenation. Understanding these pathways is the first step toward prevention.

DegradationPathways Compound This compound Derivative Light Light (UV/Vis) Compound->Light Oxygen Oxygen (Air) Compound->Oxygen pH Extreme pH (Acid/Base) Compound->pH Reagents Reactive Reagents (e.g., Strong Bases, H- donors) Compound->Reagents Pathway1 Photodegradation (C-Cl Cleavage, Ring Opening) Light->Pathway1 Pathway2 Oxidation (N-Oxides, Amine Oxidation) Oxygen->Pathway2 Pathway3 Hydrolysis (Deamination, Hydroxy-pyridine) pH->Pathway3 Pathway4 Dehalogenation (Loss of Chlorine) Reagents->Pathway4

Caption: Key factors influencing compound stability.

  • Photodegradation: Exposure to light, particularly UV, can lead to the formation of various photoproducts, including hydroxylated derivatives and ring-opened species.[4][5]

  • Oxidation: The primary sites of oxidation are the pyridine nitrogen (forming an N-oxide) and the amino groups.[6][12] This process can be catalyzed by trace metals and is accelerated by exposure to air.

  • Hydrolysis: At non-neutral pH, the compound can undergo hydrolysis. This can involve displacement of the chlorine atom to form a hydroxyl group or degradation of the amino substituents.[8][13]

  • Dehalogenation: This involves the replacement of the chlorine atom with a hydrogen atom. It is a common side reaction in synthetic chemistry, especially under reductive conditions or during palladium-catalyzed cross-coupling reactions.[11][14]

Q2: How does pH affect the stability of these compounds?

The pH of the solution is a critical parameter that dictates both the form of the molecule and its degradation pathways.[8][9]

  • Protonation States: this compound has multiple basic sites (two amino groups and the pyridine nitrogen). At low pH, these sites will be protonated. At high pH, they will be in their free base form. These different ionization states have vastly different electronic properties and reactivity.

  • Catalysis of Degradation:

    • Acid-Catalyzed Hydrolysis: At low pH, protonation of the pyridine nitrogen can make the C-Cl bond more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Degradation: At high pH, the compound may become more susceptible to oxidation. Alkaline conditions can also promote certain dehalogenation pathways.[8]

For general solution-state stability, maintaining a pH range of 6.0-8.0 is recommended. If your experiment requires conditions outside this range, the time spent under those conditions should be minimized.

Q3: What are forced degradation studies and why are they important?

Forced degradation (or stress testing) is an essential part of drug development and is highly valuable in a research setting.[13][15] It involves intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[16][17]

The primary goals are to:

  • Identify Potential Degradants: Understand what impurities might form under long-term storage or upon exposure to non-ideal conditions.[13]

  • Develop Stability-Indicating Methods: The complex mixture of the parent compound and its degradants is used to develop and validate analytical methods (typically HPLC) that can accurately separate and quantify all components. This ensures you can trust your analytical data.[18]

  • Elucidate Degradation Pathways: By analyzing the structure of the degradants, you can understand the chemical liabilities of your molecule and develop strategies to mitigate them.[15]

Data Summary Table

The following table summarizes recommended starting conditions for enhancing the stability of this compound derivatives in solution and during reactions.

ParameterRecommended ConditionRationaleSupporting Sources
Storage (Solid) 2-8 °C, Desiccated, DarkMinimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[19][20]
Storage (Solution) -20 °C or -80 °C, Inert HeadspaceFrozen storage halts most degradation pathways. Inert gas prevents oxidation.[10]
Solution pH 6.0 - 8.0Avoids acid- and base-catalyzed hydrolysis and degradation.[8][9][21]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of amino groups and the pyridine ring.[10]
Light Exposure Minimize (Use Amber Vials)Prevents photodegradation.[4][5]
Antioxidant (Optional) Butylated hydroxytoluene (BHT) or Ascorbic Acid (0.01-0.1% w/v)Scavenges free radicals to prevent oxidative degradation.
Base for Rxns K₃PO₄, Cs₂CO₃Milder, non-nucleophilic bases that minimize dehalogenation side reactions.[10][11]

Key Experimental Protocols

Protocol 1: General Handling and Storage of this compound Derivatives
  • Solid Compound:

    • Upon receipt, store the solid compound in its original container at 2-8 °C, protected from light.

    • For long-term storage, place the container inside a desiccator to protect it from moisture.

    • When weighing the compound, do so quickly and in a low-humidity environment if possible. Avoid leaving the container open to the atmosphere for extended periods.

  • Stock Solutions:

    • Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO, DMF, Dioxane).

    • Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

    • After dissolving the compound, purge the vial's headspace with a gentle stream of inert gas (Nitrogen or Argon) for 30-60 seconds before sealing.

    • Store stock solutions at -20 °C or -80 °C for maximum stability.

    • Before use, allow the solution to thaw completely and equilibrate to room temperature to prevent water condensation.

Protocol 2: Performing a Forced Degradation Study

This protocol provides a framework for stress testing. An unstressed sample (control) should be analyzed alongside all stressed samples. The goal is to achieve 5-20% degradation.[15]

  • Preparation: Prepare several identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Add 1M HCl to a sample to achieve a final acid concentration of 0.1M. Heat at 60 °C. Pull time points at 1, 3, and 5 hours.[13]

  • Base Hydrolysis: Add 1M NaOH to a sample to achieve a final base concentration of 0.1M. Keep at room temperature. Pull time points at 1, 3, and 5 hours.[13]

  • Oxidative Degradation: Add 30% hydrogen peroxide to a sample to achieve a final concentration of 3%. Keep at room temperature. Pull time points at 1, 3, and 5 hours.[16]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60 °C. Pull time points at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solution sample to a photostability chamber with a light source (e.g., UV lamp at 254 nm).[22] Pull time points as needed based on observed degradation.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples, including the control, by a suitable HPLC-UV method. Compare the chromatograms to identify new peaks (degradants) and the loss of the parent peak.

Protocol 3: Setting Up an Inert Atmosphere for Reactions

This is critical for preventing both oxidation and dehalogenation during chemical synthesis.

  • Glassware: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried to remove all traces of water.

  • Solvent Degassing: Degas your reaction solvent immediately before use. This can be done by:

    • Freeze-Pump-Thaw: For small volumes, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

  • Assembly: Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas from a manifold or balloon.

  • Reagent Addition: Add solid reagents (e.g., catalyst, base, starting material) to the flask. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is fully inert.

  • Solvent/Liquid Addition: Add the degassed solvent and any liquid reagents via a syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire reaction, either with a balloon or a bubbler connected to a manifold.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the stability of your this compound derivatives, leading to more reliable and successful experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloropyridine-3,5-diamine and Isomeric Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Strategic Importance of Diaminopyridines

In the landscape of modern drug discovery and materials science, diaminopyridines (DAPs) represent a class of indispensable heterocyclic building blocks. Their unique structural and electronic properties, characterized by a nitrogen-containing aromatic ring functionalized with two highly reactive amino groups, make them privileged scaffolds for synthesizing a diverse array of complex molecules, from life-saving pharmaceuticals to high-performance polymers.[1][2][3] The precise arrangement of these functional groups around the pyridine core dictates the molecule's reactivity, basicity, and steric profile, offering a rich palette for synthetic innovation.

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloropyridine-3,5-diamine against other common diaminopyridine isomers, including 2,3-diaminopyridine, 2,6-diaminopyridine, and 3,4-diaminopyridine. We will delve into the fundamental electronic principles governing their behavior and provide practical, experimentally-grounded insights into their performance in key synthetic transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal pyridine scaffold for their specific synthetic objectives.

Theoretical Underpinnings: Electronic Effects on the Pyridine Ring

The reactivity of any substituted pyridine is fundamentally governed by the electronic interplay between the ring nitrogen and its substituents. The pyridine nitrogen atom is strongly electron-withdrawing due to its electronegativity, creating an electron-deficient (π-deficient) aromatic system. This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is less nucleophilic than benzene, making reactions like nitration or Friedel-Crafts more challenging.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency makes the ring carbons, particularly at the 2- (ortho) and 4- (para) positions, more electrophilic and susceptible to attack by nucleophiles.[4]

Substituents further modulate this reactivity:

  • Electron-Donating Groups (EDGs): Amino groups (-NH₂) are strong EDGs that increase the electron density of the ring, counteracting the effect of the ring nitrogen. This enhances the ring's nucleophilicity but can decrease its susceptibility to SNAr.

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are inductively withdrawing, further decreasing the ring's electron density and enhancing its reactivity towards nucleophiles.[5][6]

The combination and positioning of these groups create a unique reactivity profile for each isomer.

G cluster_legend Legend cluster_reactivity Electronic Influences on Pyridine Ring EDG EDG (-NH₂) Electron Donating Pyridine Pyridine Ring EDG->Pyridine Mesomeric Effect EAS Hinders Electrophilic Aromatic Substitution (EAS) EDG->EAS EWG EWG (-Cl) Electron Withdrawing EWG->Pyridine Inductive Effect SNAr Favors Nucleophilic Aromatic Substitution (SNAr) EWG->SNAr Ring N Ring Nitrogen Electron Withdrawing Ring N->Pyridine Inductive Effect Ring N->SNAr Ring N->EAS Nucleophilicity Increases Ring Nucleophilicity Electrophilicity Increases Ring Electrophilicity

Caption: Electronic effects of substituents on the pyridine ring.

Comparative Reactivity Analysis

This section dissects the reactivity of this compound in comparison to its isomers across three critical reaction classes.

CompoundStructureKey FeaturespKa (Conjugate Acid)
This compound Activated C-Cl for SNAr; two nucleophilic -NH₂ groups.[7]~5-6 (estimated)
2,3-Diaminopyridine Ortho-amino groups facilitate cyclization reactions.[1][8]6.78
2,6-Diaminopyridine Symmetrical; strong nucleophile; excellent ligand precursor.[2][3]~6.8 (estimated)
3,4-Diaminopyridine Ortho-amino groups; known potassium channel blocker.[9]~9.0 (estimated)

(Note: Structures are illustrative. pKa values are approximate and can vary with conditions.)

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing halo-pyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[10][11]

  • This compound: This molecule is primed for SNAr. The chlorine atom at the 2-position is ortho to the ring nitrogen, which provides powerful stabilization for the negative charge that develops in the Meisenheimer complex during nucleophilic attack. This activation is the dominant electronic factor. While the two electron-donating amino groups slightly decrease the overall electrophilicity of the ring, the positional activation by the ring nitrogen ensures high reactivity at the C2 position. This makes it an excellent substrate for introducing a wide range of nucleophiles (amines, alkoxides, thiols).

  • Other Diaminopyridines: 2,3-, 2,6-, and 3,4-diaminopyridine lack an intrinsic leaving group and therefore do not undergo SNAr reactions themselves. Their utility lies in acting as nucleophiles in SNAr reactions with other electrophilic halo-aromatics.

Reactivity Prediction: this compound >> Other DAPs (which are unreactive as electrophiles).

G cluster_workflow SNAr Experimental Workflow A 1. Combine Reagents (2-Cl-DAP, Benzylamine, DIPEA) in DMSO B 2. Seal & Heat (120 °C, 12-24h) A->B C 3. Monitor Progress (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Workup (EtOAc/Water Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Final Product E->F

References

A Senior Application Scientist's Guide to Alternatives for 2-Chloropyridine-3,5-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, 2-chloropyridine-3,5-diamine is a familiar scaffold. Its vicinal amino groups and strategically placed chlorine atom make it a valuable precursor for constructing fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are core structures in many biologically active molecules.[1][2][3][4] However, reliance on a single building block can be limiting. Factors such as cost, availability, or the need for alternative reactivity in downstream functionalization often necessitate the exploration of viable alternatives.[5]

This guide provides a comparative analysis of alternative reagents to this compound, focusing on the synthesis of the imidazo[4,5-b]pyridine core. We will delve into the causal chemistry dictating the choice of reagent and provide field-tested experimental protocols to support your research and development endeavors.

Core Reaction: The Gateway to Imidazo[4,5-b]pyridines

The primary transformation of interest is the condensation of a 2-halo-3,5-diaminopyridine with an aldehyde, followed by oxidative cyclization to form the fused imidazole ring. The halogen at the 2-position (C6 of the resulting imidazopyridine) remains as a crucial handle for subsequent diversification, typically via palladium-catalyzed cross-coupling reactions.

Alternative Reagents: A Comparative Analysis

The most logical and effective alternatives to this compound are its bromine and iodine-containing analogs: 2-bromo- and 2-iodopyridine-3,5-diamine. The choice between chlorine, bromine, and iodine is not arbitrary; it is a strategic decision dictated almost entirely by the intended downstream cross-coupling chemistry.

ReagentKey AdvantagesKey DisadvantagesTypical Downstream Application
This compound Lower cost, high availability.Lower reactivity in cross-coupling, often requiring more forcing conditions or specialized catalysts.Suzuki, Buchwald-Hartwig amination.[6][7]
2-Bromopyridine-3,5-diamine "Goldilocks" reactivity—more reactive than the chloride, allowing for milder coupling conditions, yet generally more stable and less expensive than the iodide.Higher cost than the chloro-analog.Versatile for Suzuki, Bucha-Hartwig, Sonogashira, and Heck couplings.[8]
2-Iodopyridine-3,5-diamine Highest reactivity in oxidative addition to Pd(0), enabling reactions at lower temperatures and with a broader range of coupling partners.[9]Highest cost, potentially lower stability (light-sensitive).[10]Ideal for challenging Suzuki couplings or when substrate is sensitive to high temperatures.
Causality of Reactivity: The Halogen's Role in Cross-Coupling

The decision-making process for selecting the optimal 2-halo-3,5-diaminopyridine is fundamentally linked to the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[11][12] The first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

The bond dissociation energy of the C-X bond follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition is the inverse: C-I > C-Br > C-Cl .[12][13] This reactivity trend has profound practical implications:

  • C-Cl bonds are the most difficult to activate, often requiring more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), higher catalyst loadings, and higher temperatures.[14]

  • C-Br bonds offer a balance of reactivity and stability, coupling under conditions that are often milder than those required for chlorides.[7][15]

  • C-I bonds are the most reactive and can often be coupled using simpler palladium sources and ligands at or near room temperature.[16][9]

This relationship is visualized in the workflow diagram below.

G cluster_start Reagent Selection cluster_reagents Alternative Starting Materials cluster_coupling Downstream Cross-Coupling Strategy cluster_end Outcome start Start: Need for 6-substituted Imidazo[4,5-b]pyridine chloro 2-Chloropyridine -3,5-diamine start->chloro Cost-sensitive Robust Substrate bromo 2-Bromopyridine -3,5-diamine start->bromo Balanced Reactivity & Cost iodo 2-Iodopyridine -3,5-diamine start->iodo Heat-sensitive Substrate Challenging Coupling harsh Harsh Conditions (High Temp, Specialized Ligand) e.g., Buchwald-Hartwig chloro->harsh moderate Moderate Conditions (Standard Pd Catalyst/Ligand) e.g., Suzuki bromo->moderate mild Mild Conditions (Low Temp, Simple Catalyst) e.g., Suzuki iodo->mild product Final Diversified Product harsh->product moderate->product mild->product G A 2-Halo-3,5- diaminopyridine (Cl, Br, or I analog) C Cyclocondensation Na2S2O5, DMSO, Heat A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D 6-Halo-2-aryl-1H- imidazo[4,5-b]pyridine C->D F Suzuki Cross-Coupling D->F E Aryl Boronic Acid Pd Catalyst, Base E->F G Final Product: 6,2-Diaryl-1H- imidazo[4,5-b]pyridine F->G

References

A Comparative Analysis of the Biological Activities of 2-Chloropyridine-3,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloropyridine-3,5-diamine scaffold is a versatile building block in medicinal chemistry, recognized for its potential in the synthesis of a diverse array of biologically active molecules.[1] Its unique arrangement of a reactive chlorine atom and two amino groups on a pyridine ring offers multiple points for chemical modification, enabling the generation of compound libraries with varied pharmacological profiles. This guide provides a comparative overview of the biological activities of derivatives based on this core structure, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used for their evaluation.

The this compound Core: A Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The presence of a chlorine atom at the 2-position and amino groups at the 3- and 5-positions of the pyridine ring in this compound creates a unique electronic and steric environment. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents. The amino groups provide sites for further derivatization, such as the formation of amides, sulfonamides, or Schiff bases, which can significantly influence the compound's biological activity.

Anticancer Activity: Targeting Proliferative Pathways

While direct studies on a wide range of this compound derivatives are emerging, research on structurally related compounds provides valuable insights into their potential as anticancer agents. The general principle often involves the pyridine core acting as a scaffold to orient functional groups that can interact with specific biological targets within cancer cells.

For instance, in a broader context of pyridine derivatives, substitutions on the ring and the amino groups have been shown to be critical for antiproliferative activity. The introduction of bulky aromatic rings or heterocyclic systems can enhance interactions with the active sites of enzymes like kinases, which are often dysregulated in cancer.

Case Study: Imamine-1,3,5-triazine Derivatives with a Pyridine Moiety

A study on imamine-1,3,5-triazine derivatives, which incorporate a substituted pyridine ring, highlights the potential of such hybrid molecules in cancer therapy.[2] These compounds were designed based on a molecular hybridization strategy and evaluated for their antiproliferative properties against various cancer cell lines.

Key Findings:

  • Selective Cytotoxicity: Certain derivatives displayed selective and potent activity against triple-negative breast cancer cells (MDA-MB-231).[2]

  • Structure-Activity Relationship (SAR): The nature of the substituent on the triazine ring, which is linked to a pyridine-containing fragment, significantly influenced the anticancer activity. For example, compounds with an allyl or cyclohexyl group at the N2-position of the triazine ring showed enhanced potency compared to the parent compound, imatinib.[2]

Table 1: Antiproliferative Activity of Selected Imamine-1,3,5-triazine Derivatives against MDA-MB-231 Cells [2]

CompoundR GroupIC50 (μM)
4f Allyl6.25
4k Cyclohexyl8.18
Imatinib (Standard)35.50

This data underscores the importance of substituent optimization to achieve potent and selective anticancer activity. Although not direct derivatives of this compound, this study provides a logical framework for designing future anticancer agents based on this scaffold.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine nucleus is also a key component in many antimicrobial agents. Derivatives of this compound can be envisioned to act as antimicrobial agents through various mechanisms, including the inhibition of essential microbial enzymes or disruption of the cell membrane. The formation of Schiff bases from the amino groups is a common strategy to enhance the antimicrobial potential of aminopyridine compounds.

Comparative Study: Schiff Bases of 2-Amino-4-chloropyridine

A study on Schiff bases derived from the related 2-amino-4-chloropyridine scaffold provides a valuable comparison for the potential antimicrobial activity of this compound derivatives.[3] In this research, a series of Schiff bases were synthesized and evaluated for their in-vitro antimicrobial effects against a panel of bacteria and fungi.

Key Observations:

  • Broad-Spectrum Activity: Several of the synthesized Schiff bases exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3]

  • Influence of Substituents: The nature of the aldehyde used to form the Schiff base played a crucial role in determining the antimicrobial potency. For example, derivatives with nitro or halogen substituents on the aromatic ring of the aldehyde often displayed enhanced activity.[3]

Table 2: Antimicrobial Activity of Selected 2-Amino-4-chloropyridine Schiff Base Derivatives (Zone of Inhibition in mm) [3]

CompoundS. aureusB. cereusE. coliP. aeruginosaA. flavus
3b 1816151413
3c 1715141312
3d 1614131211
3f 1513121110
3g 1917161514

This data suggests that derivatization of the amino groups of this compound into Schiff bases could be a promising strategy for developing novel antimicrobial agents.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are essential.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from aminopyridines is a relatively straightforward condensation reaction.

Protocol:

  • Dissolve the aminopyridine derivative (e.g., this compound) in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde to the solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reflux the mixture for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash it with a cold solvent, and dry it.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add a solubilizing agent (e.g., DMSO) F->G H Measure the absorbance at a specific wavelength (e.g., 570 nm) G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Procedure:

Agar_Well_Diffusion A Prepare a lawn culture of the test microorganism on an agar plate B Create wells in the agar using a sterile borer A->B C Add a known concentration of the test compound to each well B->C D Incubate the plates under appropriate conditions C->D E Measure the diameter of the zone of inhibition around each well D->E

Caption: Steps of the agar well diffusion method.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to modulate their activity.

Caption: Key modification sites on the this compound scaffold.

Future research in this area should focus on:

  • Systematic Derivatization: Synthesizing a broad range of derivatives with diverse substituents at the amino groups and exploring substitutions at the chlorine position.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models of cancer and infectious diseases.

By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential for the development of novel and effective therapeutic agents.

References

Navigating the Structure-Activity Landscape of 2-Chloropyridine-3,5-diamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad of derivatives, the 2-chloropyridine-3,5-diamine core presents a compelling starting point for generating diverse chemical libraries with the potential to modulate a range of biological targets. This guide provides an in-depth comparison of hypothetical analogs of this scaffold, drawing upon established structure-activity relationship (SAR) principles from related chemical series to inform future drug discovery efforts. We will explore the rationale behind proposed structural modifications, detail experimental protocols for their synthesis and evaluation, and visualize the underlying workflows and potential mechanisms of action.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety is a versatile building block in medicinal chemistry.[1] Its utility stems from the presence of multiple reactive sites: the two amino groups at the 3- and 5-positions and the chlorine atom at the 2-position. These handles allow for systematic structural modifications to explore the chemical space around the core, a fundamental practice in establishing a robust SAR. The synthesis of the parent scaffold can be achieved through a two-step process involving the nitration of 2-amino-5-chloropyridine to yield 2-amino-3-nitro-5-chloropyridine, followed by reduction of the nitro group.

Comparative Analysis of Hypothetical Analogs: A Proposed SAR Study

Modification of the Amino Groups (N3 and N5)

The amino groups at the 3 and 5 positions are prime locations for introducing a variety of substituents to probe interactions with target proteins. Modifications can range from simple alkylation and acylation to the introduction of more complex aryl and heteroaryl moieties via reactions like Buchwald-Hartwig amination.

Table 1: Hypothetical SAR of N-Substituted this compound Analogs

Compound IDR1 (N3-substituent)R2 (N5-substituent)Predicted Activity TrendRationale based on Related Scaffolds
1a HHBaselineUnmodified parent scaffold.
1b MethylMethylIncrease in lipophilicity, potential for steric hindrance.Alkylation can modulate solubility and membrane permeability.
1c AcetylAcetylMay decrease basicity and introduce hydrogen bond acceptors.Acylation can alter electronic properties and binding interactions.
1d PhenylHIntroduction of an aromatic ring for potential π-stacking interactions.Aryl groups are common in kinase inhibitors for binding to hydrophobic pockets.[2]
1e 4-fluorophenylHFluorine substitution can alter metabolic stability and binding affinity.Halogen bonding is a recognized interaction in drug-receptor binding.[5]
1f Pyridin-4-ylHIntroduction of a heteroaromatic ring can act as a hydrogen bond acceptor.Heterocycles are prevalent in kinase inhibitors, often interacting with the hinge region.[3]
Substitution of the 2-Chloro Group

The chlorine atom at the 2-position is a key site for modification, often via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. Replacing the chlorine with different groups can significantly impact the electronic properties of the pyridine ring and introduce new interaction points.

Table 2: Hypothetical SAR of C2-Substituted Pyridine-3,5-diamine Analogs

Compound IDX (C2-substituent)Predicted Activity TrendRationale based on Related Scaffolds
2a ClBaselineParent scaffold.
2b FMay alter electronic properties and membrane permeability.Fluorine is often used to block metabolic sites and can enhance binding.
2c OMeIntroduction of a hydrogen bond acceptor and potential for altered conformation.Methoxy groups can influence solubility and binding mode.
2d CNStrong electron-withdrawing group, potential hydrogen bond acceptor.Nitrile groups are often found in potent enzyme inhibitors.
2e PhenylIntroduction of a larger hydrophobic group.Can enhance binding through hydrophobic interactions.
2f MorpholineCan improve solubility and pharmacokinetic properties.Morpholine is a common moiety in drug candidates to enhance druglikeness.

Experimental Protocols

To systematically investigate the SAR of this compound analogs, a robust set of experimental protocols for synthesis and biological evaluation is essential.

General Synthetic Workflow

The synthesis of a library of analogs would logically follow a divergent approach starting from the this compound core.

Synthesis_Workflow Start 2-Chloro-3,5-dinitropyridine Core This compound Start->Core Reduction (e.g., H2, Pd/C) N_Sub N-Substituted Analogs Core->N_Sub Alkylation, Acylation, Buchwald-Hartwig Amination C2_Sub C2-Substituted Analogs Core->C2_Sub SNAr, Suzuki Coupling, Buchwald-Hartwig Coupling

Caption: General synthetic workflow for the preparation of this compound analogs.

Step-by-Step Synthesis of N-Substituted Analogs (e.g., Buchwald-Hartwig Amination):

  • To a solution of this compound (1 mmol) in an appropriate solvent (e.g., toluene, dioxane) is added the desired aryl or heteroaryl halide (1.1 mmol).

  • A palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a ligand (e.g., Xantphos, 4 mol%) are added to the reaction mixture.

  • A base (e.g., Cs2CO3, 2 mmol) is added, and the reaction vessel is sealed.

  • The mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted analog.

Step-by-Step Synthesis of C2-Substituted Analogs (e.g., Suzuki Coupling):

  • To a mixture of this compound (1 mmol) and the desired boronic acid or boronate ester (1.2 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • A base (e.g., K2CO3 or Na2CO3, 2-3 mmol) is added to the mixture.

  • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the C2-substituted product.

Biological Evaluation Workflow: Kinase Inhibition Assay

Given that many pyridine and diamine derivatives exhibit kinase inhibitory activity, a primary biological evaluation would involve screening the synthesized analogs against a panel of kinases.

Kinase_Assay_Workflow Start Synthesized Analogs Primary_Screen Primary Kinase Screen (e.g., at 10 µM) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cell-based Assays (e.g., Proliferation, Target Engagement) Selectivity->Cell_Assay

Caption: Workflow for the biological evaluation of this compound analogs as potential kinase inhibitors.

Detailed Protocol for a Generic Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • Prepare a reaction buffer containing the kinase, substrate, and ATP.

  • Add the test compounds (analogs) at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add a Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on the SAR of related heterocyclic compounds, analogs of this compound could potentially target various signaling pathways implicated in diseases such as cancer and inflammation. For instance, many pyridine-based inhibitors target the ATP-binding pocket of protein kinases.

Signaling_Pathway Analog This compound Analog Kinase Protein Kinase (e.g., p38, ROCK) Analog->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Cellular_Response

Caption: Potential mechanism of action for a this compound analog as a kinase inhibitor.

The diaminopyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while substituents at the N3, N5, and C2 positions can occupy adjacent hydrophobic pockets, thereby determining the potency and selectivity of the inhibitor. For example, studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have identified potent p38 MAP kinase inhibitors.[2] Similarly, pyridine-based compounds have been developed as Rho kinase (ROCK) inhibitors.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. While direct SAR studies on this specific core are yet to be extensively published, a systematic exploration of substitutions at the amino and chloro positions, guided by the principles outlined in this guide, holds significant potential. By employing the detailed synthetic and biological evaluation workflows, researchers can efficiently navigate the chemical space around this versatile scaffold. Future work should focus on synthesizing a diverse library of these analogs and screening them against a broad panel of biological targets, particularly protein kinases, to uncover novel therapeutic leads. The insights gained from such studies will be invaluable in the ongoing quest for more effective and selective medicines.

References

A Comparative Guide to Catalysts for 2-Chloropyridine-3,5-diamine Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. 2-Chloropyridine-3,5-diamine is a key building block, offering multiple reaction sites for the construction of complex molecular architectures. However, the presence of two amino groups and a relatively unreactive chloro substituent presents unique challenges for catalytic cross-coupling reactions. This guide provides an in-depth comparative study of catalytic systems for the key transformations of this compound, focusing on C-N and C-C bond-forming reactions. The insights and protocols herein are synthesized from established principles and data from analogous systems to provide a robust starting point for your experimental design.

The Unique Reactivity of this compound

The chemical behavior of this compound in catalytic reactions is dictated by a combination of electronic and steric factors, as well as its potential to act as a ligand for the metal catalyst.

  • Electronic Effects : The pyridine nitrogen is electron-withdrawing, which generally activates the C2 and C4 positions towards nucleophilic attack. The two amino groups at the C3 and C5 positions are electron-donating through resonance, which can partially deactivate the C-Cl bond at the C2 position towards oxidative addition, a key step in many catalytic cycles.

  • Catalyst Inhibition : The lone pairs on the pyridine nitrogen and the two amino groups can coordinate to the palladium or copper catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the catalyst from the reaction medium and impeding the catalytic cycle.

  • Substrate Reactivity : Aryl chlorides are known to be less reactive than the corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and requires highly active catalyst systems.

Given these challenges, the careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivities in the catalytic functionalization of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. For a challenging substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the difficult oxidative addition of the C-Cl bond and to ensure a rapid reductive elimination.

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

While direct comparative data for this compound is limited in the literature, we can extrapolate from studies on other challenging chloropyridines and aminopyridines to predict the performance of various catalyst systems.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Expected Performance with this compound
Pd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent : XPhos is a bulky, electron-rich ligand known to be effective for the amination of aryl chlorides. It is expected to perform well with this substrate.
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O100Good : RuPhos is another highly active ligand for C-N coupling of aryl chlorides and may offer good yields, potentially with better functional group tolerance due to the weaker base.
Pd₂(dba)₃ / BrettPhosLiHMDSTHF65Moderate to Good : BrettPhos is effective for coupling primary amines, and the use of LiHMDS as a base can be advantageous for some substrates.
PdCl₂(dppf)NaOtBuDioxane110Low to Moderate : While dppf is a robust ligand, it is generally less effective for the amination of unactivated aryl chlorides compared to the more specialized biaryl phosphine ligands.
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of this compound with a primary or secondary amine, based on best practices for challenging aryl chlorides.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex L2Pd(II)(Ar)(Cl) Pd0->PdII_complex Ar-Cl ArCl Ar-Cl OxAdd Oxidative Addition Amido_complex L2Pd(II)(Ar)(NR2) PdII_complex->Amido_complex R2NH, Base Amine R2NH Ligand_Ex Ligand Exchange Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product Red_Elim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds. As with the Buchwald-Hartwig amination, the coupling of this compound with boronic acids requires a highly active catalyst system to overcome the low reactivity of the C-Cl bond.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

The choice of ligand is critical for a successful Suzuki-Miyaura coupling with an electron-rich chloropyridine.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Expected Performance with this compound
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-110Excellent : SPhos is a highly effective ligand for the Suzuki coupling of aryl chlorides, and this system is a reliable choice for challenging substrates.
PdCl₂(dppf)K₂CO₃DME/H₂O80-90Moderate : While widely used, PdCl₂(dppf) is generally less active for aryl chlorides than catalysts with more specialized biaryl phosphine ligands. Higher catalyst loading may be required.[1]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90Low : This catalyst is typically ineffective for the coupling of unactivated aryl chlorides and is not recommended for this substrate.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL total) to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex L2Pd(II)(Ar)(Cl) Pd0->PdII_complex Ar-Cl ArCl Ar-Cl OxAdd Oxidative Addition Diaryl_complex L2Pd(II)(Ar)(Ar') PdII_complex->Diaryl_complex Ar'B(OH)2, Base BoronicAcid Ar'B(OH)2 Transmetal Transmetalation Diaryl_complex->Pd0 Reductive Elimination Product Ar-Ar' Diaryl_complex->Product Red_Elim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation offers a palladium-free alternative for the formation of C-N bonds. While traditionally requiring harsh conditions, modern protocols with the use of ligands can facilitate the reaction at lower temperatures.

Comparative Analysis of Catalyst Systems for Ullmann Condensation
Catalyst System (Catalyst/Ligand)BaseSolventTemp. (°C)Expected Performance with this compound
CuI / L-prolineK₂CO₃DMSO90-110Good : L-proline is a widely used and effective ligand for copper-catalyzed aminations of aryl halides.
Cu₂O / DMEDAK₂CO₃Ethylene glycol100Moderate to Good : This system has been shown to be effective for the amination of bromopyridines and may be applicable here.[2]
CuI / PhenanthrolineCs₂CO₃DMF120-140Moderate : A classic ligand for Ullmann reactions, but may require higher temperatures.
Experimental Protocol: Representative Ullmann Condensation

This protocol is a general procedure for the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (2.0 equiv)

  • CuI (10 mol%)

  • L-proline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMSO

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (2.0 mmol) and anhydrous DMSO (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the method of choice for the synthesis of arylalkynes. It typically employs a dual catalyst system of palladium and copper.

Catalyst System for Sonogashira Coupling

A common and effective catalyst system for the Sonogashira coupling of aryl chlorides involves a palladium catalyst with a phosphine ligand and a copper(I) co-catalyst. For a substrate like 2-amino-5-chloropyridine, a system of Pd(CF₃COO)₂/PPh₃/CuI has been shown to be effective for the bromo analogue, and similar conditions can be a good starting point for the chloro derivative.

Experimental Protocol: Representative Sonogashira Coupling

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Base, Catalyst, Ligand atmosphere Inert Atmosphere (Ar or N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat and Stir solvent->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for catalytic cross-coupling reactions.

Conclusion

The catalytic functionalization of this compound is a challenging yet rewarding endeavor. The key to success lies in the selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands for palladium-catalyzed reactions. While direct comparative data for this specific substrate is scarce, the principles and protocols outlined in this guide, derived from closely related systems, provide a strong foundation for the development of efficient and selective transformations. For C-N bond formation, Buchwald-Hartwig amination with a catalyst system such as Pd₂(dba)₃/XPhos is a promising starting point. For C-C bond formation via Suzuki-Miyaura coupling, a Pd(OAc)₂/SPhos system is recommended. Copper-catalyzed Ullmann condensation and palladium/copper-catalyzed Sonogashira coupling represent viable alternatives for the synthesis of N-arylated and alkynylated derivatives, respectively. As with any challenging substrate, empirical optimization of reaction conditions will be crucial for achieving the desired outcomes.

References

Assessing the Novelty of Compounds Derived from 2-Chloropyridine-3,5-diamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and selectivity is a constant endeavor. The 2-aminopyridine scaffold is a well-established pharmacophore, recognized for its role in a multitude of biologically active molecules.[1][2] This guide delves into the potential of a specific, functionalized starting material, 2-Chloropyridine-3,5-diamine, as a versatile building block for the generation of novel compounds.[3][4] We will objectively compare a hypothetical novel compound derived from this scaffold against a known biologically active analogue, providing a framework for assessing novelty and potential therapeutic value. This comparison will be grounded in synthetic feasibility, comparative biological activity against a key oncogenic target, and cellular effects.

The Strategic Advantage of the this compound Scaffold

This compound presents a unique combination of reactive sites, making it a powerful starting point for combinatorial chemistry and the synthesis of diverse heterocyclic systems. The two amino groups and the chlorine atom offer distinct opportunities for functionalization.[3] The vicinal diamines are primed for cyclization reactions to form fused ring systems, while the chlorine atom is susceptible to nucleophilic substitution or can participate in transition metal-catalyzed cross-coupling reactions.[5][6] This inherent reactivity allows for the systematic exploration of chemical space to develop compounds with tailored biological activities.

This guide will focus on the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Specifically, we will target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose aberrant activity is frequently implicated in cancer.[3][7]

Comparative Synthesis: A Known vs. Novel Compound

To assess the novelty and potential of derivatives from this compound, we will compare the synthesis and activity of a known pyrazolo[3,4-b]pyridine-based CDK2 inhibitor (Comparator Compound 1) with a novel, rationally designed analogue (Novel Compound 2).

Comparator Compound 1: 6-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine

This compound represents a class of fused pyrazolopyridines known for their kinase inhibitory activity.[8][9] Its synthesis typically involves the cyclization of a diaminopyridine precursor.

Novel Compound 2: N-(6-chloro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide

Our novel compound introduces an acetamide group at the 5-amino position. The rationale behind this modification is to explore the structure-activity relationship (SAR) at this position, potentially enhancing target engagement or improving pharmacokinetic properties. The introduction of an acetyl group can alter hydrogen bonding capabilities and steric interactions within the ATP-binding pocket of CDK2.

Synthetic Workflow

The synthetic pathways for both compounds are outlined below. The key step for both is the formation of the pyrazolo[3,4-b]pyridine core from the this compound starting material.

Synthetic Workflow start This compound step1 Diazotization & Cyclization (NaNO2, HCl, then heat) start->step1 comparator Comparator Compound 1 (6-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine) step1->comparator step2 Acetylation (Acetic Anhydride, Pyridine) comparator->step2 novel Novel Compound 2 (N-(6-chloro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide) step2->novel

Caption: Synthetic workflow for Comparator and Novel compounds.

Experimental Protocols

Protocol 1: Synthesis of Comparator Compound 1 (6-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 80 °C for 2 hours. The formation of the pyrazole ring occurs via intramolecular cyclization.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 6-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine.

Protocol 2: Synthesis of Novel Compound 2 (N-(6-chloro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide)
  • Dissolution: Suspend Comparator Compound 1 (1.0 eq) in pyridine.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Pour the reaction mixture into ice water. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-(6-chloro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide.[10]

Comparative Performance Analysis

The novelty of Compound 2 will be assessed based on its performance in biochemical and cell-based assays compared to Compound 1.

Biochemical Assay: CDK2/Cyclin A Kinase Inhibition

The ability of the compounds to inhibit the kinase activity of the CDK2/Cyclin A complex was evaluated using a luminescence-based assay. The assay measures the amount of ATP remaining after the kinase reaction, with a lower signal indicating higher kinase activity.

Protocol 3: CDK2/Cyclin A Kinase Assay [2][11]

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase assay buffer, ATP, and a CDK substrate peptide.

  • Compound Addition: Add 5 µL of the test compound (Compound 1 or 2 at various concentrations) or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of diluted CDK2/Cyclin A2 enzyme to each well, except for the "blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Comparative CDK2/Cyclin A Inhibition

CompoundIC50 (nM)
Comparator Compound 1150
Novel Compound 235

The results indicate that the addition of the acetamide group in Novel Compound 2 leads to a significant increase in potency against CDK2, with an IC50 value approximately 4-fold lower than the parent compound. This suggests that the acetamide moiety may be forming favorable interactions within the ATP-binding pocket of CDK2, potentially through additional hydrogen bonds or improved steric fit.

Cell-Based Assay: Cytotoxicity in a Cancer Cell Line

The cytotoxic effects of the compounds were assessed in a human cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells) using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol 4: MTT Cell Viability Assay [5][12]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound 1 or 2 for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Comparative Cytotoxicity in MCF-7 Cells

CompoundGI50 (µM)
Comparator Compound 112.5
Novel Compound 22.8

The cell-based assay results corroborate the biochemical findings. Novel Compound 2 demonstrates significantly greater cytotoxicity against MCF-7 cells, consistent with its enhanced inhibition of CDK2.

Mechanistic Insights: The Role of CDK2 in Cell Cycle Progression

CDK2, in complex with Cyclin E, plays a critical role in the G1/S transition of the cell cycle. Inhibition of this complex leads to cell cycle arrest and can induce apoptosis in cancer cells.

Cell Cycle Regulation cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates & inactivates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin D-CDK4/6->Cyclin E-CDK2 promotes expression E2F E2F Rb->E2F sequesters DNA Synthesis DNA Synthesis Cyclin E-CDK2->Rb hyper-phosphorylates Novel Compound 2 Novel Compound 2 Novel Compound 2->Cyclin E-CDK2 inhibits

Caption: Inhibition of the Cyclin E-CDK2 complex by Novel Compound 2.

Conclusion

This comparative guide demonstrates a systematic approach to assessing the novelty of compounds derived from the versatile this compound scaffold. Through rational design, a novel acetamide derivative (Novel Compound 2) was synthesized and shown to have significantly improved biochemical potency and cellular activity compared to its parent amine (Comparator Compound 1). This highlights the value of exploring the structure-activity relationships of this privileged scaffold. The provided protocols offer a practical framework for the synthesis and evaluation of new chemical entities, underscoring the importance of empirical data in the validation of novel drug candidates. The enhanced performance of Novel Compound 2 validates the strategic functionalization of the this compound core and establishes it as a promising lead for further optimization in the development of CDK2 inhibitors.

References

The Strategic Utility of 2-Chloropyridine-3,5-diamine in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The selection of a core scaffold is a critical decision that profoundly influences the synthetic feasibility, biological activity, and ultimate clinical success of a drug candidate. Among the myriad of heterocyclic building blocks, 2-Chloropyridine-3,5-diamine has emerged as a versatile and strategically valuable scaffold. This guide provides an in-depth technical comparison of the applications of this compound in kinase inhibitor synthesis, objectively evaluating its performance against alternative scaffolds with supporting experimental data.

The 2-Aminopyridine Moiety: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyridine core is a well-established "privileged scaffold" in the design of kinase inhibitors.[1] Its defining feature is the ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a key anchoring point for competitive inhibitors.[2] The nitrogen atom of the pyridine ring and the exocyclic amino group act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. This fundamental binding mode is a recurring theme across a multitude of kinase inhibitor classes.[2]

The strategic placement of additional functional groups on the 2-aminopyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound scaffold, in particular, offers multiple points for diversification, making it an attractive starting material for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

Comparative Analysis: 2-Aminopyridine vs. Pyrimidine Scaffolds

A frequent strategic choice in kinase inhibitor design is the selection between a 2-aminopyridine and a 2-aminopyrimidine core. Both are capable of the critical hinge-binding interactions. However, the additional nitrogen atom in the pyrimidine ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability.[4]

While direct comparative studies starting from this compound are not abundant in the public domain, we can infer the relative merits by examining derivatives of the broader 2-aminopyridine and 2-aminopyrimidine classes targeting the same kinases. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, both scaffolds have been successfully employed.[5][6]

Table 1: Comparison of Kinase Inhibitors Derived from 2-Aminopyridine and 2-Aminopyrimidine Scaffolds

Scaffold ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Key ObservationsReference
2-Aminopyridine Compound 8eCDK9/HDAC188.4 (CDK9)Potent dual inhibitor. The 2-aminopyridine moiety forms key hydrogen bonds with the hinge region of CDK9.[5]
2-Aminopyrimidine Compound 22CDK77.21Highly potent and selective CDK7 inhibitor. The 2,4-diaminopyrimidine core effectively engages the kinase hinge.[6]
2-Aminopyridine Compound 21bJAK29Potent and selective JAK2 inhibitor with significant anti-proliferative activity.[7]
2-Aminopyrimidine THZ1 (known CDK7 inhibitor)CDK76.91Established potent CDK7 inhibitor, often used as a benchmark.[6]

The data suggests that both scaffolds can yield highly potent inhibitors. The choice between them often depends on the specific kinase target and the desired properties of the final compound. The 2-aminopyridine scaffold, as exemplified by derivatives of this compound, offers a robust platform for achieving high potency.

Synthetic Strategies and Experimental Protocols

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. The amino groups at the 3- and 5-positions can be acylated, alkylated, or used for the construction of fused ring systems.

Below is a representative synthetic workflow for the preparation of a 2-aminopyridine-based kinase inhibitor, illustrating the potential transformations of a 2-chloropyridine intermediate.

Diagram 1: General Synthetic Workflow for 2-Aminopyridine-Based Kinase Inhibitors

G A This compound B Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution A->B Introduce diversity at C2 C Functionalized 2-aminopyridine intermediate B->C D Amide Coupling or other functionalization at amino groups C->D Introduce diversity at C3/C5 E Final Kinase Inhibitor Candidate D->E

Caption: Synthetic workflow for kinase inhibitor candidates.

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative as a JAK2 Inhibitor (Hypothetical Example Based on Published Methodologies)[3]

This protocol outlines the general steps for the synthesis of a hypothetical 2-aminopyridine derivative (Final Product) for SAR studies targeting JAK2.

Step 1: Suzuki Coupling to Introduce Aryl Moiety at C2

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-aryl-pyridine-3,5-diamine intermediate.

Step 2: Amide Coupling at the C5-Amino Group

  • To a solution of the 2-aryl-pyridine-3,5-diamine intermediate (1.0 eq) and a desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • The reaction is stirred at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed successively with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to yield the final 2-aminopyridine derivative.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a framework for systematic SAR exploration. Modifications at the 2-, 3-, and 5-positions can significantly impact kinase inhibitory activity and selectivity.

Diagram 2: Key SAR Points on the 2-Aminopyridine Scaffold

G cluster_0 2-Aminopyridine Core cluster_1 Key Interaction Points Scaffold 2-Aminopyridine Scaffold Hinge Hinge Binding (H-bond donor/acceptor) Scaffold->Hinge 2-amino and pyridine N Gatekeeper Gatekeeper Pocket (Selectivity) Scaffold->Gatekeeper Substituent at C2 Solvent Solvent Exposed Region (Solubility, PK) Scaffold->Solvent Substituents at C3 and C5

Caption: Structure-Activity Relationship (SAR) of the 2-aminopyridine scaffold.

  • C2-Position: Substitution at this position is crucial for interacting with the "gatekeeper" residue, a key determinant of kinase selectivity. Bulky or hydrophobic groups at this position can enhance potency and selectivity for specific kinases.[7]

  • C3 and C5-Positions: These positions are often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications here can be used to improve solubility, modulate pharmacokinetic properties, and introduce additional interactions with the protein surface.[5]

Conclusion: A Versatile Building Block for Next-Generation Kinase Inhibitors

This compound stands out as a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its inherent ability to engage in crucial hinge-binding interactions, coupled with multiple points for synthetic diversification, provides a robust platform for lead discovery and optimization. While the choice of a core scaffold is always context-dependent, the proven track record of the 2-aminopyridine class and the synthetic accessibility of derivatives from this compound make it a compelling choice for researchers aiming to develop next-generation targeted therapies. The systematic exploration of the chemical space around this scaffold, guided by structure-based design and comprehensive SAR studies, will undoubtedly continue to yield potent and selective kinase inhibitors for a wide range of therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloropyridine-3,5-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis of novel molecules is a primary focus. Compounds like 2-Chloropyridine-3,5-diamine (CAS No. 5632-81-5), a key intermediate in these fields, are handled daily.[1] However, beyond its synthetic utility lies a critical responsibility: ensuring its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated organic compounds.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards is the bedrock of safe chemical handling and disposal. Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for toxicity and irritation.

Anticipated Hazard Profile:

Hazard CategoryAnticipated RiskRationale from Analogous Compounds
Acute Toxicity Harmful if swallowed, fatal in contact with skin, or if inhaled.[2][3]Structurally similar chloropyridines exhibit significant acute toxicity across multiple exposure routes.
Skin Corrosion/Irritation Causes skin irritation.[2][3]The chloro- and amino- functional groups on the pyridine ring can be irritating to the skin.
Eye Damage/Irritation Causes serious eye damage or irritation.[2][3][5]Direct contact of powder or solution with eyes is likely to cause significant damage.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of the powder can irritate the respiratory tract.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Halogenated organic compounds are often persistent and harmful to aquatic ecosystems.

Mandatory Personal Protective Equipment (PPE):

Given the anticipated hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat. Ensure gloves are inspected before use.[4]

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful segregation, containment, and documentation.

Step 1: Waste Segregation

The cardinal rule for chemical waste is proper segregation. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste. This is because halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride gas, during certain disposal processes like incineration.[5]

  • Solid Waste: Collect pure this compound powder, contaminated weighing paper, and grossly contaminated gloves in a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste."

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated liquid waste, before washing.

Step 2: Waste Container and Labeling

Proper containment and labeling are crucial for the safety of all personnel and for regulatory compliance.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "5632-81-5"

    • The hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory. This area should be:

  • In a well-ventilated location, preferably within a secondary containment tray.

  • Away from incompatible materials, such as strong oxidizing agents and strong acids.[2][5]

  • Clearly marked as a hazardous waste storage area.

Step 4: Final Disposal

Hazardous waste disposal is strictly regulated.

  • Contact Your EHS Office: Never attempt to dispose of this chemical on your own. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Licensed Disposal Vendor: Your EHS office will work with a licensed and certified hazardous waste disposal vendor who will transport the waste for final treatment, likely through high-temperature incineration, which is a common and effective method for destroying halogenated organic compounds.[7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. This can lead to environmental contamination and is a violation of environmental regulations.[8]

Part 3: Emergency Procedures for Spills

In the event of a spill, a prompt and safe response is critical.

For a Small Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Don the mandatory PPE as described above.

  • Containment: If it is a powder, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully sweep up the absorbed material and place it in the designated "Halogenated Organic Solid Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Collect the decontamination materials as hazardous waste.

For a Large Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS and emergency response team immediately. Provide them with the name of the chemical and the location of the spill.

  • Do Not Attempt to Clean Up: A large spill of a potentially toxic substance requires specialized training and equipment. Wait for the professional response team to handle the cleanup.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Handling this compound AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Powder, Contaminated Items) AssessWaste->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions) AssessWaste->LiquidWaste Is it liquid? ContainerSolid Place in 'Halogenated Organic Solid Waste' Container SolidWaste->ContainerSolid ContainerLiquid Place in 'Halogenated Organic Liquid Waste' Container LiquidWaste->ContainerLiquid LabelWaste Label Container with: - Full Chemical Name & CAS - Hazard Information - Accumulation Start Date ContainerSolid->LabelWaste ContainerLiquid->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS LicensedDisposal Disposal by Licensed Vendor (e.g., Incineration) ContactEHS->LicensedDisposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these rigorous protocols, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity. The principles of caution, segregation, and compliance are paramount when handling and disposing of specialized chemical compounds like this compound.

References

Personal protective equipment for handling 2-Chloropyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Chloropyridine-3,5-diamine

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound. Given the absence of specific safety data for this compound, the following guidance is synthesized from established best practices and data from structurally similar and potentially hazardous pyridine derivatives. This proactive, safety-first approach is essential for mitigating risks in a research and development setting.

Hazard Analysis and Risk Assessment

Assumed Primary Hazards:

  • Acute Toxicity: Potential to be harmful or fatal if ingested, inhaled, or absorbed through the skin.[2][4]

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected for integrity before each use. It is recommended to double-glove for enhanced protection.[7]To prevent dermal absorption, which is a primary route of exposure for many pyridine derivatives.[7] Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
Body Protection A fully-buttoned laboratory coat. Consider a chemically-resistant apron for large-scale operations or when there is a higher risk of spills.To protect the skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood.[6] If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1][8]To prevent inhalation of the compound, which could be a significant route of exposure.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[8]To protect the feet from spills and falling objects.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for ensuring safety. The following protocol outlines the essential steps for handling this compound.

3.1. Preparation:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weighing paper), and specifically designated waste containers.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

3.2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.[6]

  • Avoid Dust Generation: Use careful techniques to avoid creating dust when handling the solid material.

  • Container Management: Keep the container tightly sealed when not in use.[1]

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

  • PPE Disposal: Properly dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All PPE and Equipment prep1->prep2 prep3 Check Emergency Station Accessibility prep2->prep3 handle1 Don All Required PPE prep3->handle1 Proceed to Handling handle2 Weigh and Transfer Compound handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 post1 Clean and Decontaminate Work Area handle3->post1 Complete Handling post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of this compound.

Emergency and Disposal Procedures

4.1. Emergency Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For a small spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6] For a large spill, evacuate the area and contact emergency services.[9]

4.2. Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[6]

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and compatible container.

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.[6] Contaminated packaging should also be disposed of as hazardous waste.[11]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyridine-3,5-diamine
Reactant of Route 2
2-Chloropyridine-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.